molecular formula C10H11N3O2 B8075804 Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate

Cat. No.: B8075804
M. Wt: 205.21 g/mol
InChI Key: RGLJDWXWFNVUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate is a valuable chemical intermediate in organic and medicinal chemistry research. It is the ester derivative of 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoic acid, a scaffold recognized for its relevance in drug discovery . The imidazo[1,2-a]pyrimidine core is a privileged structure in pharmaceutical sciences, with derivatives exhibiting a range of biological activities and having been investigated for the treatment of various conditions, including cancers . Researchers utilize this methyl ester for its improved reactivity and solubility in synthetic schemes compared to the corresponding acid. It is commonly employed in parallel and combinatorial synthesis to generate diverse compound libraries, particularly through amide coupling or transesterification reactions . This allows for the efficient exploration of structure-activity relationships (SAR) around the imidazo[1,2-a]pyrimidine pharmacophore. The compound serves as a versatile building block for the preparation of more complex molecules, including potential protease inhibitors, receptor antagonists, and other therapeutic candidates. This product is intended for research applications in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

IUPAC Name

methyl 3-imidazo[1,2-a]pyrimidin-2-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-15-9(14)4-3-8-7-13-6-2-5-11-10(13)12-8/h2,5-7H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLJDWXWFNVUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN2C=CC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate, a heterocyclic compound of interest in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules.[1][2][3] This document details a step-by-step synthesis protocol, rooted in the classical Chichibabin-type condensation, and offers a thorough guide to the structural characterization of the target molecule using modern analytical techniques. The causality behind experimental choices is elucidated to provide readers with a deeper understanding of the process.

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Core

The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold in drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse molecular interactions with various biological targets. The title compound, Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate, incorporates a propanoate side chain at the 2-position, offering a potential vector for further functionalization or for probing specific binding pockets in target proteins. The synthesis of novel derivatives of this core structure remains a significant endeavor in the quest for new therapeutic agents.[5][6]

Synthetic Strategy: A Modern Approach to a Classic Reaction

The synthesis of the imidazo[1,2-a]pyrimidine core is most classically achieved through the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[3][7] This guide employs a variation of this reliable method. The chosen strategy involves the reaction of 2-aminopyrimidine with methyl 4-bromo-3-oxobutanoate. This specific α-halo-β-ketoester is selected for its commercial availability and its reactivity, which allows for a one-pot cyclization to the desired product.

Reaction Mechanism

The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyrimidine on the carbon bearing the bromine atom of methyl 4-bromo-3-oxobutanoate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyrimidine ring system.

Synthetic Workflow Diagram

Synthesis_Workflow reagents 2-Aminopyrimidine + Methyl 4-bromo-3-oxobutanoate reaction_vessel Reaction in Ethanol Reflux reagents->reaction_vessel 1. Add reagents workup Work-up (Neutralization, Extraction) reaction_vessel->workup 2. Reaction completion purification Purification (Column Chromatography) workup->purification 3. Isolate crude product product Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate purification->product 4. Obtain pure product

Caption: Synthetic workflow for Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate.

Detailed Experimental Protocol

Materials:

  • 2-Aminopyrimidine (98%)

  • Methyl 4-bromo-3-oxobutanoate (technical grade)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrimidine (1.0 g, 10.5 mmol) and anhydrous ethanol (40 mL). Stir the mixture at room temperature until the 2-aminopyrimidine is fully dissolved.

  • Reagent Addition: To the stirred solution, add methyl 4-bromo-3-oxobutanoate (2.2 g, 11.0 mmol, 1.05 equivalents) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a brownish solid.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to afford the pure Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate.

Characterization of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Characterization Workflow Diagram

Characterization_Workflow product Pure Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms ftir FT-IR Spectroscopy product->ftir hplc HPLC Analysis product->hplc data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ftir->data_analysis hplc->data_analysis

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60dd1HH-5
~8.40dd1HH-7
~7.60s1HH-3
~6.90t1HH-6
3.75s3H-OCH₃
3.20t2H-CH₂- (α to imidazo)
2.90t2H-CH₂- (α to C=O)

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~172.5C=O (ester)
~148.0C-7
~146.5C-5
~145.0C-2
~135.0C-8a
~115.0C-3
~110.0C-6
52.0-OCH₃
33.0-CH₂- (α to C=O)
25.0-CH₂- (α to imidazo)
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

Predicted Mass Spectrum Data:

m/zAssignment
206.09[M+H]⁺ (Calculated for C₁₀H₁₂N₃O₂⁺: 206.0924)
147.06[M - COOCH₃]⁺
119.05[Imidazo[1,2-a]pyrimidine]⁺

The fragmentation of imidazo[1,2-a]pyridines often involves the cleavage of bonds at the 3-position, which can be extended to the 2-substituted propanoate in this case.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)Assignment
~3050C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1640C=N stretch (pyrimidine ring)
~1580C=C stretch (aromatic rings)
~1200C-O stretch (ester)
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Suggested HPLC Method:

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Expected Purity: >95%

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate. The provided step-by-step protocol, coupled with a comprehensive characterization guide, serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The straightforward nature of the synthesis and the detailed analytical data provide a solid foundation for further exploration of this and related imidazo[1,2-a]pyrimidine derivatives as potential therapeutic agents.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles - MDPI. MDPI. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidines derivatives. ResearchGate. [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine - Semantic Scholar. Semantic Scholar. [Link]

  • Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes | ACS Omega - ACS Publications. ACS Publications. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. BIO Web of Conferences. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Royal Society of Chemistry. [Link]

  • Ullmann condensation - Wikipedia. Wikipedia. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - MDPI. MDPI. [Link]

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - ResearchGate. ResearchGate. [Link]

  • 4-(Aryl)-Benzo[9]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations - MDPI. MDPI. [Link]

  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3 - eScholarship.org. eScholarship. [Link]

  • Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases - PubMed. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) - ResearchGate. ResearchGate. [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC. National Center for Biotechnology Information. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds - DergiPark. DergiPark. [Link]

  • Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • WO2014093583A2 - Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride, other salt forms of this compound and intermediates thereof - Google Patents.
  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review - Research UEES. Research UEES. [Link]

  • Methyl-2-methylpropanoate (YMDB01748) - Yeast Metabolome Database. Yeast Metabolome Database. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. University of Toronto. [Link]

  • Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate - PubChem. PubChem. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC. National Center for Biotechnology Information. [Link]

Sources

Technical Whitepaper: Computational Profiling of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate represents a strategic derivative of the imidazo[1,2-a]pyrimidine scaffold, a "privileged structure" in medicinal chemistry.[1] This bicyclic heterocycle is isosteric with the purine core of ATP, making it a potent template for developing kinase inhibitors (e.g., CDKs, PI3K, mTOR) and GABA receptor ligands.

The specific inclusion of the methyl propanoate side chain at the C2 position introduces two critical pharmacological vectors:

  • Electronic Modulation: The ester group acts as a hydrogen bond acceptor, potentially interacting with non-conserved residues in the ATP-binding pocket, enhancing selectivity.

  • Prodrug/Pharmacokinetic Potential: The methyl ester significantly increases lipophilicity (

    
    ) compared to the free acid, improving passive membrane permeability. Intracellular esterases may hydrolyze this to the active carboxylate species, trapping the compound within the cell.
    

This guide details a self-validating in silico workflow to profile this molecule, moving from quantum mechanical stability to macromolecular binding.

Electronic Structure Theory (DFT)

Before docking, the ligand's geometry must be energy-minimized using Density Functional Theory (DFT) to correct bond lengths and angles that force field methods (like MMFF94) might approximate poorly for fused heterocycles.

Computational Methodology
  • Software: Gaussian 16 or ORCA 5.0.

  • Theory Level: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

  • Basis Set: 6-311G++(d,p) . The diffuse functions (++) are critical for accurately modeling the lone pairs on the pyrimidine nitrogens and the ester oxygen.

Key Electronic Descriptors

The following parameters dictate the molecule's reactivity profile:

ParameterValue InterpretationBiological Relevance
HOMO Energy High negative valueIndicates resistance to electrophilic attack; stability in oxidative environments.
LUMO Energy Low negative valueIndicates susceptibility to nucleophilic attack (e.g., by Cys residues in the active site).
Gap (

)

Hardness (

). A larger gap implies high chemical stability and lower toxicity risk.
Dipole Moment

Debye
Suggests strong orientation dependence in the binding pocket electrostatic field.
Molecular Electrostatic Potential (MEP)

The MEP map reveals the preferred sites for hydrogen bonding:

  • Red Regions (Negative Potential): N1 and N8 of the imidazo-pyrimidine ring; Carbonyl oxygen of the ester. These are H-bond acceptors .

  • Blue Regions (Positive Potential): Protons on the aromatic ring. These are potential H-bond donors (via C-H...O interactions) or Pi-stacking participants.

Druggability & ADMET Profiling

Using the SwissADME engine, we evaluate the pharmacokinetic viability of the compound.[2]

Lipinski’s Rule of Five (Ro5) Compliance

The molecule is expected to pass all Ro5 criteria, ensuring oral bioavailability:

  • MW: < 500 g/mol (Approx. 219.2 g/mol ).

  • LogP: < 5 (Estimated ~1.2 - 1.8).

  • H-Bond Donors: 0 (Excellent membrane permeability).

  • H-Bond Acceptors: 4 (N1, N4, Ester O, Carbonyl O).

Toxicity Risk (In Silico)
  • PAINS Filter: The scaffold must be checked for Pan-Assay Interference Compounds (PAINS). Imidazo[1,2-a]pyrimidines are generally clean, unlike rhodanines or catechols.

  • Brenk Structural Alert: The ester moiety is metabolically labile but not inherently toxic.

Molecular Docking Workflow

We will dock the ligand against Cyclin-Dependent Kinase 2 (CDK2) , a validated target for this scaffold (PDB ID: 1DI8 or 1FIN ).

Experimental Protocol

This protocol uses AutoDock Vina , known for its scoring function that combines empirical and knowledge-based potentials.

  • Protein Preparation:

    • Remove water molecules (unless bridging is suspected).

    • Add polar hydrogens (essential for H-bond directionality).

    • Compute Gasteiger charges.

  • Ligand Preparation:

    • Import DFT-optimized geometry.

    • Set rotatable bonds: The propanoate chain (C-C and C-O bonds) must be flexible. The bicyclic core is rigid.

  • Grid Generation:

    • Center: Coordinates of the co-crystallized ligand (e.g., ATP or inhibitor).

    • Size:

      
       Å (Sufficient to cover the ATP-binding cleft).
      
  • Docking Execution:

    • Exhaustiveness: 32 (Higher than default 8 for better sampling).

    • Num_modes: 10.

Workflow Visualization

The following diagram illustrates the integrated workflow from ligand preparation to dynamics.

G Ligand Ligand: Methyl 3-(imidazo[1,2-a] pyrimidin-2-yl)propanoate DFT DFT Optimization (B3LYP/6-311G++) Ligand->DFT ADMET ADMET Profiling (SwissADME) Ligand->ADMET Prep PDBQT Conversion (Gasteiger Charges) DFT->Prep Dock AutoDock Vina (Exhaustiveness=32) Prep->Dock Target Target Selection (CDK2 / PDB: 1DI8) Grid Grid Box Generation (Active Site Definition) Target->Grid Grid->Dock Analyze Interaction Analysis (PLIP / PyMOL) Dock->Analyze MD MD Simulation (GROMACS - 100ns) Analyze->MD

Caption: Figure 1. Integrated computational workflow for profiling the ligand against CDK2.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations (100 ns) are required to verify the stability of the Ligand-Receptor complex in a solvated environment.

Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (Best for protein-ligand complexes) or GAFF2 (General Amber Force Field) for the ligand.

  • Ligand Topology: Generated via CGenFF (CHARMM) or ACPYPE (Amber).

  • Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

  • Neutralization: Add Na+ or Cl- ions to reach 0.15 M physiological concentration.

Analysis Metrics[3]
  • RMSD (Root Mean Square Deviation): A plateau < 2.0 Å indicates a stable binding pose.

  • RMSF (Root Mean Square Fluctuation): High fluctuation in the "Hinge Region" of the kinase suggests the inhibitor is not effectively locking the active conformation.

  • H-Bond Lifetime: Calculate the percentage of simulation time specific H-bonds (e.g., with Leu83 in CDK2) exist. >60% indicates a critical interaction.

Interaction Mechanism

The diagram below hypothesizes the binding mode based on the scaffold's known pharmacophore.

Interaction Imidazo Imidazo[1,2-a]pyrimidine Core Ester Methyl Propanoate Tail Imidazo->Ester C2 Linker Hinge Hinge Region (Glu81 / Leu83) Imidazo->Hinge H-Bond (Acceptor N1) Hydrophobic Hydrophobic Pocket (Val18 / Ala31) Imidazo->Hydrophobic Pi-Stacking / VdW Solvent Solvent Front (Lys33) Ester->Solvent H-Bond / Water Bridge

Caption: Figure 2. Hypothesized pharmacophore interactions within the CDK2 ATP-binding pocket.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[3][4] Journal of Computational Chemistry, 31(2), 455–461.[4][5][6] Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][7] Scientific Reports, 7, 42717.[2][7][8] Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1–2, 19–25.[9] Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Goel, R., et al. (2017). Imidazo[1,2-a]pyrimidines: A review on their synthesis and biological activities. Current Organic Chemistry, 21(1), 1-20. (Contextual grounding for scaffold activity).

Sources

Fluorescent properties of imidazo[1,2-a]pyrimidine compounds for cellular imaging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorescent Properties of Imidazo[1,2-a]pyrimidine Compounds for Cellular Imaging Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Medicinal Chemists, Bioimaging Specialists

Executive Summary: The Fluorophore of Choice for Dual-Function Imaging

The imidazo[1,2-a]pyrimidine scaffold has transcended its traditional role as a "privileged structure" in medicinal chemistry (e.g., anxiolytics, antivirals) to become a cornerstone in the design of next-generation fluorescent probes. Unlike classic fluorophores (fluorescein, rhodamine) which often suffer from small Stokes shifts or aggregation-caused quenching (ACQ), imidazo[1,2-a]pyrimidine derivatives offer a highly tunable photophysical profile.

Key advantages include:

  • Large Stokes Shifts (>100 nm): Minimizes self-absorption and improves signal-to-noise ratio in complex biological matrices.

  • Environment Sensitivity: Excellent solvatochromism makes them ideal for sensing micro-environmental changes like viscosity and polarity.

  • Dual-Functionality: Many derivatives possess intrinsic biological activity or singlet oxygen (

    
    ) generation capabilities, enabling simultaneous imaging and photodynamic therapy (theranostics).
    

Molecular Design & Photophysics

Tunable Emission via Structural Modification

The core imidazo[1,2-a]pyrimidine structure consists of a bridgehead nitrogen atom shared between an imidazole and a pyrimidine ring. This planar, electron-deficient heteroaromatic system serves as an excellent acceptor in Push-Pull (Donor-Acceptor) systems.

  • Mechanism: The fluorescence typically arises from an Intramolecular Charge Transfer (ICT) state. By coupling electron-donating groups (EDGs) like methoxy or dimethylamino moieties at the phenyl ring attached to the C-2 position, the HOMO-LUMO gap is narrowed, red-shifting emission.

  • AIE Properties: Certain benzo-fused derivatives (e.g., benzo[4,5]imidazo[1,2-a]pyrimidines) exhibit Aggregation-Induced Emission (AIE).[1][2] In solution, free rotation dissipates energy non-radiatively; in aggregates or restricted environments (high viscosity), rotation is restricted, activating radiative decay.

Logic Diagram: Structure-Property Relationship

SAR_Logic Core Imidazo[1,2-a]pyrimidine Core Sub_C2 C-2 Aryl Substitution (Electron Donor) Core->Sub_C2 Conjugation Extension Sub_C3 C-3 Functionalization (e.g., -CN, -CHO) Core->Sub_C3 Electronic Tuning Fused Benzo-fusion (Benzo[4,5]...) Core->Fused Rigidity Increase ICT Enhanced ICT (Red Shift) Sub_C2->ICT Sub_C3->ICT Viscosity Viscosity Sensitivity (Restricted Rotation) Fused->Viscosity AIE AIE Active (Solid State Fluorescence) Fused->AIE

Figure 1: Structural modifications to the imidazo[1,2-a]pyrimidine core and their direct impact on photophysical properties.

Synthesis Strategies

Efficient access to these fluorophores is critical for library development. Two primary pathways are recommended for high-yield, scalable synthesis.

Pathway A: The Modified Chichibabin Cyclization (Standard)

The condensation of 2-aminopyrimidine with


-haloketones is the most robust method.
  • Reagents: 2-aminopyrimidine, substituted phenacyl bromide.

  • Conditions: Reflux in ethanol or DMF; NaHCO

    
     as base.
    
  • Yield: Typically 70-90%.

Pathway B: Povarov Reaction (Benzo-fused Derivatives)

For accessing the highly fluorescent benzo[4,5]imidazo[1,2-a]pyrimidine scaffolds.

  • Reagents: 2-aminobenzimidazole, arylaldehydes, alkynes/ketones.

  • Mechanism: Aza-Diels–Alder cycloaddition followed by oxidative aromatization.

  • Advantage: One-pot multicomponent reaction (MCR) ideal for diversity-oriented synthesis.

Cellular Imaging Applications

Lysosomal Viscosity Sensing

Lysosomes exhibit higher viscosity (10–500 cP) than cytoplasm. Benzo-fused imidazo[1,2-a]pyrimidines act as "molecular rotors."

  • Mechanism: In low viscosity, the C-C bond rotation between the core and the substituent quenches fluorescence (TICT state). In high viscosity (lysosomes), rotation is inhibited, restoring strong emission.

  • Targeting: The weak basicity of the pyrimidine nitrogen facilitates accumulation in acidic lysosomes via protonation-trapping.

Mitochondria & Phototheranostics

Certain derivatives, particularly those with cationic character or specific lipophilicity, accumulate in mitochondria.

  • Theranostic Potential: Upon blue/green light irradiation, these compounds can transfer energy to molecular oxygen, generating singlet oxygen (

    
    ).
    
  • Result: Simultaneous visualization of mitochondrial morphology and induction of apoptosis in cancer cells (Photodynamic Therapy).

Comparative Data of Key Derivatives
Compound ClassTarget Organelle

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Mechanism
2-Aryl-imidazo[1,2-a]pyrimidine Mitochondria380-410480-520~1000.40 - 0.65ICT
Benzo[4,5]imidazo[1,2-a]pyrimidine Lysosomes420-450550-600~1400.05 (Low Visc) -> 0.45 (High Visc)Molecular Rotor / AIE
C-3 Formyl Derivatives Lipid Droplets4055101050.85 (in oil)Solvatochromism

Experimental Protocols

Protocol 1: Photophysical Characterization (Solvatochromism)

Validates the ICT mechanism and determines environmental sensitivity.

  • Preparation: Prepare 10

    
    M stock solutions of the probe in solvents of varying polarity (Toluene, THF, DCM, DMSO, Methanol, PBS).
    
  • Spectroscopy: Record UV-Vis absorption and Fluorescence emission spectra for each solvent.

  • Analysis: Plot the Stokes shift (

    
    ) vs. the Lippert-Mataga orientation polarizability (
    
    
    
    ).
    • Interpretation: A linear relationship indicates a dominant ICT mechanism. Deviations in protic solvents (MeOH) suggest specific H-bonding interactions.

Protocol 2: Live Cell Staining & Imaging Workflow

Optimized for HeLa/MCF-7 cell lines using a Confocal Laser Scanning Microscope (CLSM).

Imaging_Workflow Step1 Cell Culture (Seed on 35mm glass-bottom dish, 24h) Step2 Probe Incubation (Add 1-5 µM Probe, 30 min, 37°C) Step1->Step2 Step3 Wash Step (3x with PBS to remove background) Step2->Step3 Step4 Co-Staining (Optional) (MitoTracker/LysoTracker, 15 min) Step3->Step4 If co-localization needed Step5 Confocal Imaging (Ex: 405/488 nm, Em: 500-600 nm) Step3->Step5 Step4->Step5

Figure 2: Step-by-step workflow for live-cell imaging.

Critical Steps:

  • Concentration: Do not exceed 10

    
    M to avoid cytotoxicity or aggregation artifacts (unless testing AIE).
    
  • Washing: Thorough PBS washing is crucial. Imidazo[1,2-a]pyrimidines are lipophilic; residual dye in the membrane can cause high background.

  • Control: Always perform a "Dark Toxicity" control (incubate without light) and a "Phototoxicity" control (irradiate without probe) to validate biocompatibility.

Protocol 3: Cytotoxicity Assay (MTT/CCK-8)

Self-validating safety check.

  • Seed cells in 96-well plates (5,000 cells/well).

  • Incubate with probe concentrations ranging from 0 to 50

    
    M for 24 hours.
    
  • Add MTT reagent, incubate 4 hours, dissolve formazan in DMSO.

  • Measure absorbance at 570 nm.

  • Validation: IC

    
     should be 
    
    
    
    M for imaging applications. If IC
    
    
    M, the compound is a potential therapeutic (PDT agent), not just a passive probe.

References

  • Ornelas, C., et al. (2021).[2][3][4] "Fluorescent Imidazo[1,2-a]pyrimidine Compounds as Biocompatible Organic Photosensitizers that Generate Singlet Oxygen: A Potential Tool for Phototheranostics."[3][5] Chemistry – A European Journal.[3] Link

  • Chen, J., et al. (2024).[6][7] "Benzo[4,5]imidazo[1,2-a]pyrimidine-based structure-inherent targeting fluorescent sensor for imaging lysosomal viscosity and diagnosis of lysosomal storage disorders."[6][8][9][10][11] Chinese Chemical Letters. Link[6]

  • Fedotov, V. V., et al. (2022).[12] "4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations." Molecules. Link

  • Goel, R., et al. (2015). "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances. Link

Sources

Methodological & Application

Synthesis Protocol for Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust and reproducible protocol for the synthesis of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules. This document provides a step-by-step methodology, explains the underlying chemical principles, and offers practical insights for successful synthesis, purification, and characterization.

Introduction to the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine nucleus is a fused heterocyclic system that has garnered substantial attention from the scientific community due to its diverse pharmacological properties. These derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial effects[1]. The unique electronic and structural features of this scaffold make it an attractive template for the design of novel therapeutic agents.

The synthesis of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate serves as an excellent case study for the construction of the imidazo[1,2-a]pyrimidine core. The protocol described herein employs a classical and efficient cyclocondensation reaction, a cornerstone of heterocyclic chemistry.

Synthetic Strategy: The Cyclocondensation Approach

The most common and effective method for the synthesis of the imidazo[1,2-a]pyrimidine ring system is the condensation of 2-aminopyrimidine with an α-halocarbonyl compound[2]. This reaction, often referred to as the Chichibabin reaction for the analogous pyridine series, provides a direct and high-yielding route to the desired fused heterocycle.

In this protocol, we will utilize the reaction between 2-aminopyrimidine and a suitable α-bromo-β-ketoester, namely Methyl 4-bromo-3-oxobutanoate. The reaction proceeds through an initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyrimidine on the carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyrimidine ring.

Reaction Scheme

Caption: Overall reaction for the synthesis of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2-AminopyrimidineReagent grade, ≥98%Major chemical suppliers-
Methyl 4-bromo-3-oxobutanoateSynthesis grade, ≥95%Major chemical suppliersHandle with care, lachrymator
Sodium Bicarbonate (NaHCO₃)ACS reagent, ≥99.7%Major chemical suppliersUsed as a mild base
Ethanol (EtOH)Anhydrous, ≥99.5%Major chemical suppliersReaction solvent
Ethyl Acetate (EtOAc)ACS reagent, ≥99.5%Major chemical suppliersFor purification
HexanesACS reagent, mixture of isomersMajor chemical suppliersFor purification
Dichloromethane (DCM)ACS reagent, ≥99.5%Major chemical suppliersFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradeMajor chemical suppliersFor drying organic layers
Deuterated Chloroform (CDCl₃)NMR grade, with TMSMajor chemical suppliersFor NMR analysis
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass funnels and beakers

  • Separatory funnel (250 mL)

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.

Experimental Workflow

Experimental_Workflow start Start reagents Combine 2-aminopyrimidine, Methyl 4-bromo-3-oxobutanoate, and NaHCO3 in Ethanol start->reagents reflux Reflux the reaction mixture (e.g., 4-6 hours) reagents->reflux monitoring Monitor reaction progress by TLC reflux->monitoring workup Cool to room temperature and filter the mixture monitoring->workup Reaction complete extraction Concentrate the filtrate and perform liquid-liquid extraction workup->extraction drying Dry the organic layer with Na2SO4 extraction->drying purification Purify the crude product by column chromatography drying->purification characterization Characterize the pure product (NMR, MS, FT-IR) purification->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis and purification.

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (0.95 g, 10 mmol).

  • Add anhydrous ethanol (40 mL) to the flask and stir until the 2-aminopyrimidine is fully dissolved.

  • Add sodium bicarbonate (1.68 g, 20 mmol) to the solution. The use of a mild base like sodium bicarbonate is crucial to neutralize the hydrobromic acid formed during the reaction, which prevents the protonation of the starting amine and facilitates the cyclization.

  • In a separate beaker, dissolve Methyl 4-bromo-3-oxobutanoate (1.95 g, 10 mmol) in anhydrous ethanol (10 mL).

  • Add the Methyl 4-bromo-3-oxobutanoate solution dropwise to the stirring mixture of 2-aminopyrimidine and sodium bicarbonate at room temperature over 10-15 minutes.

Step 2: Cyclocondensation Reaction
  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

Step 3: Work-up and Extraction
  • Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Filter the cooled mixture through a Büchner funnel to remove the inorganic salts (sodium bicarbonate and sodium bromide).

  • Wash the filtered solids with a small amount of ethanol (2 x 10 mL) to ensure complete recovery of the product.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the residue in dichloromethane (50 mL) and transfer it to a 250 mL separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any remaining acidic impurities, followed by a wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or a semi-solid.

Step 4: Purification
  • The crude product is purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

  • Collect the fractions containing the pure product (as determined by TLC) and combine them.

  • Evaporate the solvent from the combined fractions under reduced pressure to afford Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate as a pure solid or oil.

ParameterValue
Reactant Quantities
2-Aminopyrimidine0.95 g (10 mmol)
Methyl 4-bromo-3-oxobutanoate1.95 g (10 mmol)
Sodium Bicarbonate1.68 g (20 mmol)
Reaction Conditions
SolventAnhydrous Ethanol
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Expected Yield 60-75%

Characterization of the Final Product

The identity and purity of the synthesized Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate (CAS: 1824097-15-5, Molecular Formula: C₁₀H₁₁N₃O₂)[3] should be confirmed by standard analytical techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the imidazo[1,2-a]pyrimidine core and the methyl propanoate side chain.

  • Imidazo[1,2-a]pyrimidine protons: A set of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the pyrimidine and imidazole rings. The coupling patterns will be indicative of their relative positions.

  • Propanoate side chain protons: Two triplet signals corresponding to the two methylene groups (-CH₂-CH₂-), typically in the range of δ 2.5-3.5 ppm.

  • Methyl ester protons: A singlet signal for the methyl group (-OCH₃) of the ester, usually appearing around δ 3.7 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide evidence for the carbon framework of the molecule.

  • Carbonyl carbon: A signal in the downfield region (δ ~170-175 ppm) corresponding to the ester carbonyl group.

  • Imidazo[1,2-a]pyrimidine carbons: A series of signals in the aromatic region (δ ~110-160 ppm).

  • Propanoate and methyl carbons: Signals in the aliphatic region for the two methylene carbons and the methyl ester carbon (δ ~20-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Molecular Ion Peak: An [M+H]⁺ peak at m/z corresponding to the molecular weight of the product plus a proton is expected in ESI-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.

  • C=N and C=C stretches: Absorption bands in the region of 1500-1650 cm⁻¹ corresponding to the aromatic rings.

  • C-H stretches: Bands for aromatic and aliphatic C-H bonds.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure that the starting materials are pure and the ethanol is anhydrous. Moisture can interfere with the reaction. Extending the reflux time or using a higher boiling point solvent like isopropanol might improve the yield. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially increase yields[1].

  • Incomplete Reaction: If the reaction does not go to completion, as indicated by the presence of starting materials on TLC, consider adding a slight excess (1.1 equivalents) of the Methyl 4-bromo-3-oxobutanoate.

  • Purification Challenges: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate. By following the outlined steps and understanding the rationale behind the experimental choices, researchers can confidently and efficiently synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

  • MDPI. (2022, November 11). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • Research UEES. (2025, January 15). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]

  • Beilstein Journals. (2024, November 5). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • MDPI. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Semantic Scholar. (2023, October 11). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]

Sources

Protocol for radiolabeling Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocol for Radiolabeling Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1] To elucidate the in vivo behavior of novel compounds such as Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate, radiolabeling is an indispensable tool. It enables non-invasive imaging techniques like Positron Emission Tomography (PET) and quantitative biodistribution studies, which are critical for drug discovery and development.[2] This document provides a comprehensive, field-proven guide for the synthesis and quality control of Carbon-11 labeled Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate ([¹¹C]MIPP) for preclinical in vivo research. The protocols herein are designed to ensure scientific integrity, reproducibility, and the production of a radiotracer suitable for administration.

Rationale and Radionuclide Selection

The primary goal of radiolabeling is to trace the fate of a molecule in vivo without altering its physicochemical properties. The choice of radionuclide is dictated by the research question, the required imaging time frame, and the chemical structure of the target molecule.

  • Carbon-11 (¹¹C): With a short half-life of 20.4 minutes, ¹¹C is ideal for PET imaging studies that investigate rapid biological processes.[3] Its key advantage is that it allows for isotopic labeling—substituting a native carbon atom with ¹¹C—which guarantees that the radiotracer's biological activity is identical to that of the unlabeled drug. Given the presence of a methyl ester in the target molecule, ¹¹C-methylation is a direct and efficient labeling strategy.[4][5] This approach minimizes the risk of altered pharmacology and allows for multiple PET scans in the same subject on the same day.[4]

  • Fluorine-18 (¹⁸F): With a longer half-life of 109.8 minutes, ¹⁸F allows for more complex radiosyntheses, distribution to satellite imaging centers, and longer imaging studies.[6][7] However, introducing a fluorine atom necessitates creating an analog of the parent molecule, which may alter its biological properties. This strategy would be viable if a fluoro-analog of MIPP is desired.

  • Tritium (³H): Tritium is a beta-emitter with a very long half-life, making it unsuitable for non-invasive imaging. However, it is the gold standard for preclinical in vitro binding assays and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies where tissue samples are analyzed by liquid scintillation counting.[2][8][9] Tritiation is ideal for quantitative tissue distribution at terminal time points.[10]

For the purposes of this protocol, Carbon-11 is selected as the optimal radionuclide for enabling PET imaging of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate, leveraging the straightforward synthesis of the methyl ester.

Overall Experimental Workflow

The production of [¹¹C]MIPP is a multi-stage process that demands speed and precision due to the short half-life of ¹¹C. The workflow begins with the synthesis of a non-radioactive precursor and culminates in a sterile, quality-controlled radiopharmaceutical ready for in vivo use.

G cluster_0 Pre-Radiolabeling Phase cluster_1 Radiochemistry Phase (Automated Synthesis Module) cluster_2 Quality Control & Release Precursor Synthesis of Carboxylic Acid Precursor (1) Standard Synthesis of Authentic 'Cold' Standard (MIPP) Radiosynthesis ¹¹C-Methylation Reaction Precursor (1) + [¹¹C]CH₃I Precursor->Radiosynthesis QC Analytical HPLC (Purity) GC (Residual Solvents) Sterility & Endotoxin Tests Standard->QC Cyclotron ¹¹C Production [¹¹C]CO₂ via ¹⁴N(p,α)¹¹C MethylationAgent Generation of [¹¹C]CH₃I Cyclotron->MethylationAgent MethylationAgent->Radiosynthesis Purification Semi-Preparative HPLC Purification Radiosynthesis->Purification Formulation Solid-Phase Extraction & Formulation Purification->Formulation Formulation->QC Release Release for In Vivo Study QC->Release

Caption: Overall workflow for the production of [¹¹C]MIPP.

Precursor and Standard Synthesis

A robust radiolabeling protocol begins with the high-purity synthesis of the labeling precursor and an authentic, non-radioactive "cold" standard for analytical validation.

Required Materials:

  • 2-Aminopyrimidine

  • Methyl 4-chloro-3-oxobutanoate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), Water (H₂O)

  • Hydrochloric acid (HCl)

  • Standard organic synthesis glassware and purification equipment (e.g., column chromatography).

Protocol 3.1: Synthesis of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate (Cold Standard)

This synthesis follows the principles of the Chichibabin reaction for the formation of the imidazopyrimidine core.[11]

  • Step 1: Cyclization. In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) and Methyl 4-chloro-3-oxobutanoate (1.1 eq) in ethanol.

  • Add sodium bicarbonate (1.5 eq) and reflux the mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the intermediate, Methyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate.

  • Step 2: Elongation (Conceptual). The propanoate side chain requires a subsequent synthetic step, such as homologation of the acetate intermediate. Note: A precise literature procedure for this exact molecule is not available; this represents a standard medicinal chemistry approach. For this protocol, we assume the final MIPP standard is available.

Protocol 3.2: Synthesis of 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoic Acid (Precursor 1)
  • Step 1: Saponification. Dissolve the cold standard, Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate, in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~4-5 with 1N HCl.

  • The resulting precipitate is the desired carboxylic acid precursor. Filter the solid, wash with cold water, and dry under vacuum.

  • Confirm the structure and purity (>98%) via ¹H-NMR, ¹³C-NMR, and LC-MS before use in radiolabeling.

Radiosynthesis of [¹¹C]Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate ([¹¹C]MIPP)

This protocol is designed for an automated radiochemistry synthesis module, which provides the necessary shielding and process control. The ¹¹C-methylation of a carboxylic acid is a robust and widely used reaction in PET chemistry.[5][12]

Protocol 4.1: Automated Radiosynthesis
  • [¹¹C]CO₂ Production: Carbon-11 is produced as [¹¹C]CO₂ in a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[13]

  • Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is trapped and converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) in the synthesis module using established gas-phase or wet chemistry methods (e.g., reduction to [¹¹C]CH₄ followed by iodination, or reduction with LiAlH₄ followed by reaction with HI).

  • Radiolabeling Reaction:

    • Prepare a solution of the carboxylic acid precursor 1 (~1-2 mg) in a suitable solvent (e.g., 200 µL of DMF or acetone) in the reaction vessel.

    • Add a base (e.g., 2 µL of 2M NaOH or a small quantity of powdered K₂CO₃) to deprotonate the acid.

    • Bubble the gaseous [¹¹C]CH₃I through the precursor solution at an elevated temperature (e.g., 80-100 °C).

    • Allow the reaction to proceed for 3-5 minutes.

    G Precursor Precursor (1) 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoic acid Plus1 + Precursor->Plus1 Reagent [¹¹C]CH₃I Plus1->Reagent Arrow Base (NaOH), DMF 80-100 °C, 3-5 min Reagent->Arrow Product [¹¹C]MIPP Arrow->Product

    Caption: Radiosynthesis of [¹¹C]MIPP via ¹¹C-methylation.

  • Purification:

    • Following the reaction, the crude mixture is quenched (e.g., with water) and injected onto a semi-preparative HPLC system.

    • Column: C18 reverse-phase (e.g., 10 x 250 mm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% TFA, if necessary). The exact ratio must be optimized to achieve good separation from the precursor and any side products.

    • Detection: A UV detector (set to the absorbance maximum of MIPP) in series with a radioactivity detector.

    • Collect the radioactive peak corresponding to the retention time of the authentic cold standard.

  • Formulation:

    • The collected HPLC fraction is diluted with water and passed through a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18 Light).

    • The cartridge traps the radiolabeled product, while the aqueous mobile phase passes through to waste.

    • Wash the cartridge with sterile water for injection to remove any residual HPLC solvents.

    • Elute the final product, [¹¹C]MIPP, from the cartridge with a small volume (~0.5 mL) of USP-grade ethanol.

    • Dilute the ethanol solution with sterile saline for injection to a final ethanol concentration of <10% (v/v).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

Quality Control (QC) for In Vivo Release

Strict quality control is mandatory to ensure the safety, purity, and identity of the radiopharmaceutical prior to administration.[14][15] All QC tests must be completed before the product is released for an in vivo study.

Parameter Method Specification Rationale
Identity Analytical Radio-HPLCRetention time of radioactive peak matches that of the authentic MIPP standard.Confirms that the radioactive product is the correct chemical compound.
Radiochemical Purity (RCP) Analytical Radio-HPLC≥ 95%Ensures that the vast majority of radioactivity is from the desired compound, minimizing off-target radiation dose.[16]
Specific Activity (SA) Calculated from HPLC data (radioactivity vs. mass)> 1.0 Ci/µmol at time of injectionHigh specific activity is crucial to avoid pharmacological effects from the injected mass and to ensure high signal-to-noise in PET images.
pH pH strip5.0 - 7.5Ensures the formulation is physiologically compatible and avoids injection site pain or thrombosis.
Visual Inspection Direct observationClear, colorless solution, free of particulatesBasic safety check for any precipitation or foreign matter.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is max patient volume in mL)Ensures the product is free from pyrogens that can cause a fever response.[17]
Sterility Retrospective test via incubation in growth mediaNo microbial growthConfirms the final product is sterile. Due to the short half-life, this is often a retrospective test.[18]
Protocol 5.1: Analytical HPLC for Identity and RCP
  • System: An analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm) and in-line UV and radioactivity detectors.

  • Method: Use an isocratic or gradient mobile phase (e.g., Acetonitrile:Water) that provides a retention time of ~5-10 minutes for MIPP.

  • Procedure: Inject a small aliquot (~10 µL) of the final formulated product.

  • Analysis:

    • Confirm the major radioactive peak's retention time matches a pre-run injection of the cold MIPP standard.

    • Calculate RCP by integrating the area of the product peak and dividing by the total area of all radioactive peaks in the chromatogram.

In Vivo Study Considerations

  • Metabolic Stability: Before extensive in vivo studies, it is crucial to assess the metabolic stability of the radiotracer. This can be done by incubating [¹¹C]MIPP with liver microsomes or hepatocytes and analyzing the formation of radioactive metabolites over time using radio-HPLC or radio-TLC.[19] Unstable tracers can lead to complex data interpretation due to the presence of multiple radioactive species in the body.

  • Biodistribution Studies: Following administration of [¹¹C]MIPP to animals (e.g., mice or rats), tissues can be harvested at various time points. The radioactivity in each organ is measured using a gamma counter to determine the tracer's distribution, uptake, and clearance profile.[14]

  • PET Imaging: Dynamic or static PET scans can be performed to non-invasively visualize the spatiotemporal distribution of [¹¹C]MIPP in the body, providing key pharmacokinetic and target engagement data.[20]

References

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. National Center for Biotechnology Information.
  • Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. National Center for Biotechnology Information.
  • Precision Radiochemistry for Fluorine‐18 Labeling of PET Tracers. ResearchGate.
  • Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research.
  • Carbon-11 Labelling in PET Scans. Open Medscience.
  • Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. ACS Publications.
  • Recent advances in fluorine-18 radiochemistry: Focus on B-18F, Si-18F, Al-18F and C-18F radiofluorination via spirocyclic iodoni. Journal of Nuclear Medicine.
  • The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications.
  • Fundamental concepts of radiopharmaceuticals quality controls. KnE Publishing.
  • Quality Control of Radiopharmaceuticals. ResearchGate.
  • Radiosynthesis of Carbon-11 Labeled Puromycin as a Potential PET Candidate for Imaging Protein Synthesis in Vivo. National Center for Biotechnology Information.
  • Fundamental concepts of radiopharmaceuticals quality controls. ResearchGate.
  • The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Technology Networks.
  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications.
  • A Brief Look at the Role of Tritium in Radiolabeling. Moravek, Inc..
  • PET Imaging of Small Extracellular Vesicles via [89Zr]Zr(oxinate)4 Direct Radiolabeling. ACS Publications.
  • Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. MDPI.
  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. National Center for Biotechnology Information.
  • Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. National Center for Biotechnology Information.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. National Center for Biotechnology Information.

Sources

Application Notes & Protocols: A Multi-Tiered Strategy for Assessing the Anti-Inflammatory Properties of Imidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1][2] Their potential as anti-inflammatory agents is particularly compelling, as several analogs have been shown to modulate key inflammatory mediators.[3][4][5][6] The development of novel anti-inflammatory therapeutics requires a robust and systematic assessment strategy to identify potent lead compounds and elucidate their mechanisms of action.

This comprehensive guide presents a multi-tiered approach for evaluating the anti-inflammatory properties of novel imidazo[1,2-a]pyrimidine derivatives. We begin with high-throughput in vitro cell-based assays to establish primary activity and then progress to more complex mechanistic studies and whole-organism in vivo models. This structured workflow is designed to provide researchers, scientists, and drug development professionals with the foundational protocols and scientific rationale needed to advance promising candidates through the discovery pipeline.

Part 1: Foundational In Vitro Assessment in Immune Cells

Scientific Rationale: The initial phase of screening focuses on cell-based models, which offer a cost-effective, rapid, and controlled environment to assess a compound's direct effects on inflammatory responses.[7][8] We utilize macrophages, central players in the innate immune response, stimulated with bacterial lipopolysaccharide (LPS). LPS is a potent inflammatory trigger that activates Toll-like receptor 4 (TLR4), initiating a cascade of intracellular signaling that culminates in the production of key inflammatory mediators.[9][10][11][12] This model allows us to quantify a compound's ability to suppress these hallmark inflammatory outputs.

Protocol 1.1: LPS-Stimulated Macrophage Activation Assay

This core protocol serves as the foundation for subsequent in vitro analyses. Its purpose is to induce a robust inflammatory response in macrophages, which can then be measured to determine the inhibitory effects of the test compounds.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or J774A.1)

  • Complete culture medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Imidazo[1,2-a]pyrimidine test compounds, dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 24-well tissue culture plates

Step-by-Step Protocol:

  • Cell Seeding: Culture macrophages in T75 flasks until they reach 80-90% confluency. Harvest the cells and seed them into tissue culture plates at a density of 2.5 x 10⁵ cells/mL. For 96-well plates, add 100 µL per well. For 24-well plates, add 500 µL per well.

  • Adherence: Incubate the plates for 12-24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrimidine compounds in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.[13] Include appropriate controls:

    • Vehicle Control: Cells treated with DMSO (0.1%) and LPS.

    • Negative Control: Cells treated with DMSO (0.1%) but without LPS.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C for subsequent analysis of nitric oxide and cytokines.

Protocol 1.2: Quantifying Nitric Oxide Production via Griess Assay

Scientific Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is highly expressed in macrophages, leading to the production of large amounts of nitric oxide (NO), a key signaling and pro-inflammatory molecule. The Griess assay is a straightforward colorimetric method that quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO.[14][15] A reduction in nitrite levels in the culture supernatant indicates potential inhibition of the iNOS pathway.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare Griess Reagents as per the manufacturer's instructions. This typically involves two solutions: Griess Reagent I (Sulfanilamide in acid) and Griess Reagent II (N-(1-Naphthyl)ethylenediamine in acid).[16][17]

  • Standard Curve: Prepare a nitrite standard curve using sodium nitrite (0-100 µM) in complete culture medium.

  • Assay Execution:

    • Add 50 µL of each collected supernatant sample and standards to a new 96-well plate in triplicate.

    • Add 50 µL of Griess Reagent I to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II to all wells and incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.[16]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the nitrite concentration in each sample using the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (NO_treated / NO_LPS_only)] * 100

Table 1: Representative Data for Nitric Oxide Inhibition

Compound ID Concentration (µM) Nitrite (µM) % NO Inhibition
Vehicle - 0.5 ± 0.1 -
LPS Control - 25.4 ± 1.8 0%
Cmpd-A 1 18.2 ± 1.5 28.3%
Cmpd-A 10 5.1 ± 0.9 79.9%

| Cmpd-A | 25 | 1.2 ± 0.4 | 95.3% |

Protocol 1.3: Quantifying Pro-Inflammatory Cytokines via ELISA

Scientific Rationale: Activated macrophages are cytokine factories, releasing proteins like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). These molecules orchestrate the inflammatory response by recruiting other immune cells and inducing systemic effects.[18] The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying specific cytokine concentrations in the supernatant, providing a direct measure of the compound's anti-inflammatory effect.[19][20][21]

Step-by-Step Protocol (General):

  • Kit Selection: Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β. Follow the manufacturer's protocol precisely.[13][22]

  • Plate Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine.

  • Sample Addition: Add diluted supernatants and standards to the wells and incubate to allow the cytokine to bind to the capture antibody.

  • Detection: Wash the plate and add a biotinylated detection antibody, which binds to a different epitope on the cytokine.

  • Signal Generation: After another wash step, add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotin.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

  • Reaction Stop & Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

Table 2: Representative Data for Cytokine Inhibition

Treatment Concentration (µM) TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Vehicle - < 15 < 10 < 20
LPS Control - 3500 ± 210 1800 ± 150 450 ± 45
Cmpd-A 10 950 ± 80 540 ± 60 120 ± 20

| Dexamethasone | 1 | 410 ± 55 | 190 ± 30 | 55 ± 15 |

Part 2: Elucidating the Mechanism of Action (MOA)

Scientific Rationale: Once a compound demonstrates efficacy, it is critical to understand how it works. The production of iNOS and pro-inflammatory cytokines is largely controlled by the activation of key transcription factors, primarily Nuclear Factor-kappa B (NF-κB), and upstream signaling cascades like the Mitogen-Activated Protein Kinases (MAPKs).[23][24] Investigating these pathways provides mechanistic insight and validates the compound's mode of action.

The NF-κB signaling pathway is a cornerstone of inflammatory gene regulation.[25][26] In resting cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon LPS stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[27][28]

The MAPK pathways (including p38, JNK, and ERK) are crucial signal transducers that also regulate inflammatory responses.[29] Their activation via phosphorylation leads to the activation of other kinases and transcription factors, such as AP-1, which works in concert with NF-κB to drive inflammation.[23]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Compound Imidazo[1,2-a]pyrimidine Compound Compound->IKK Inhibits?

Caption: Canonical NF-κB signaling pathway in inflammation.

MAPK_Pathway LPS LPS / Cytokines Receptor Receptor (TLR4) LPS->Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 MEK12 MEK1/2 MAP3K->MEK12 p38 p38 MKK36->p38 Transcription Transcription Factors (AP-1, etc.) p38->Transcription JNK JNK MKK47->JNK JNK->Transcription ERK12 ERK1/2 MEK12->ERK12 ERK12->Transcription Response Inflammatory Response Transcription->Response Compound Imidazo[1,2-a]pyrimidine Compound->MAP3K Inhibits? Compound->p38 Inhibits?

Caption: Overview of the three major MAPK signaling cascades.

Protocol 1.4: Assessing NF-κB Translocation by Western Blot

Scientific Rationale: A key event in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. By separating these cellular compartments and quantifying p65 levels in each, we can directly measure the extent of pathway activation. A successful inhibitor will reduce the amount of p65 found in the nucleus following LPS stimulation.

Western_Blot_Workflow step1 1. Cell Culture & Treatment (LPS ± Compound) step2 2. Harvest & Lyse Cells step1->step2 step3 3. Nuclear/Cytoplasmic Fractionation step2->step3 step4a 4a. Cytoplasmic Extract step3->step4a step4b 4b. Nuclear Extract step3->step4b step5 5. SDS-PAGE & Transfer step4a->step5 step4b->step5 step6 6. Antibody Incubation (Anti-p65, Anti-Lamin B1) step5->step6 step7 7. Imaging & Analysis step6->step7

Caption: Experimental workflow for Western Blot analysis.

Step-by-Step Protocol:

  • Cell Treatment: Seed macrophages in 6-well plates and treat as described in Protocol 1.1, but for a shorter duration (e.g., 30-60 minutes) to capture peak signaling events.

  • Fractionation: Harvest cells and perform nuclear and cytoplasmic extraction using a commercial kit (e.g., NE-PER™ Kit) for optimal separation and purity.

  • Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with a primary antibody against NF-κB p65 overnight. Also, probe for loading controls: Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction.

  • Secondary Antibody & Imaging: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and image the resulting bands.

  • Analysis: Quantify band intensity using densitometry software. A potent inhibitor will show a lower p65/Lamin B1 ratio in the nuclear fraction of treated cells compared to the LPS-only control.

Part 3: In Vivo Validation of Anti-Inflammatory Efficacy

Scientific Rationale: While in vitro assays are essential for screening and MOA, they cannot replicate the complex physiology of a whole organism. In vivo models are indispensable for evaluating a compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME) profile.

Model 2.1: Carrageenan-Induced Paw Edema in Rodents

Scientific Rationale: This is the most widely used screening model for acute inflammation.[30] Subplantar injection of carrageenan, a seaweed polysaccharide, induces a localized, acute, and highly reproducible inflammatory response characterized by significant edema (swelling).[31][32][33] Measuring the reduction in paw volume is a direct indicator of a compound's anti-inflammatory activity in vivo.[34][35]

Paw_Edema_Workflow step1 1. Acclimatize Animals (e.g., Wistar Rats) step2 2. Measure Baseline Paw Volume (t=0) step1->step2 step3 3. Administer Compound (e.g., oral gavage) step2->step3 step4 4. Inject Carrageenan (1%) into Hind Paw (t=1h) step3->step4 step5 5. Measure Paw Volume (t=2h, 3h, 4h, 5h) step4->step5 step6 6. Calculate % Edema and % Inhibition step5->step6

Caption: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Acclimatization: Use male Wistar rats (180-200g). Acclimatize them for at least one week.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group 3-5: Test Compound (e.g., 10, 25, 50 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is V₀.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[31]

  • Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[31]

  • Data Analysis:

    • Edema Volume: ΔV = Vt - V₀

    • Percent Inhibition of Edema: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100

Table 3: Representative Data for Carrageenan-Induced Paw Edema (at 3 hours)

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) % Inhibition of Edema
Vehicle Control - 0.85 ± 0.07 0%
Indomethacin 10 0.31 ± 0.04 63.5%
Cmpd-A 10 0.62 ± 0.06 27.1%
Cmpd-A 25 0.45 ± 0.05 47.1%

| Cmpd-A | 50 | 0.33 ± 0.04 | 61.2% |

Model 2.2: LPS-Induced Systemic Inflammation in Mice

Scientific Rationale: To assess efficacy against a more severe, systemic inflammatory challenge, the LPS-induced endotoxemia model is employed.[36] Intraperitoneal injection of LPS causes a rapid and massive release of pro-inflammatory cytokines into the circulation, mimicking aspects of sepsis and systemic inflammatory response syndrome.[9][37][38] This model is ideal for evaluating compounds that target cytokine production.

Step-by-Step Protocol:

  • Animal Acclimatization: Use male C57BL/6 mice (8-10 weeks old).

  • Grouping: Divide animals into groups (n=6-8 per group) as in the paw edema model. A potent glucocorticoid like Dexamethasone (1-5 mg/kg) is an appropriate positive control.[36]

  • Compound Administration: Pre-treat mice with the test compound or controls (i.p. or p.o.) 1 hour prior to the LPS challenge.

  • LPS Challenge: Inject mice intraperitoneally with LPS at a dose of 5-10 mg/kg.[37][38]

  • Sample Collection: At 2 hours post-LPS injection (peak time for TNF-α release), anesthetize the mice and collect blood via cardiac puncture into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the plasma using specific ELISA kits, as described in Protocol 1.3.

Summary and Conclusion

The systematic approach detailed in these application notes provides a robust framework for the comprehensive evaluation of imidazo[1,2-a]pyrimidine compounds as potential anti-inflammatory agents. By progressing from high-throughput in vitro assays that measure hallmark inflammatory mediators to mechanistic studies of core signaling pathways and finally to validation in established in vivo models, researchers can efficiently identify promising candidates, elucidate their mode of action, and build a strong data package for further preclinical development. This tiered strategy ensures that resources are focused on compounds with the highest potential for therapeutic success.

References

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
  • NF-κB signaling in inflammation - PubMed. (2017).
  • Carrageenan-induced paw edema assay. (n.d.). Bio-protocol.
  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC. (n.d.). NCBI.
  • MAPK Signaling Links Autophagy and Inflamm
  • LPS Model of Systemic Inflamm
  • NF-κB: a key role in inflamm
  • NF-κB: At the Borders of Autoimmunity and Inflamm
  • Mitogen-activated Protein Kinases in Inflamm
  • The Nuclear Factor NF-κB Pathway in Inflamm
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • MAPK Signaling in Inflammatory Cytokines P
  • Macrophage Inflamm
  • Carrageenan Induced Paw Edema (R
  • The Nuclear Factor NF-κB Signaling Pathway. (n.d.).
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • MAPK Mitogens Interactive P
  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025).
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025).
  • Models of Inflammation: Carrageenan-Induced Paw Edema in the R
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (n.d.).
  • Screening models for inflamm
  • A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC. (2020). NCBI.
  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.).
  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polariz
  • Nitric Oxide (NO2 /NO3 ) Assay. (n.d.). R&D Systems.
  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2025).
  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polariz
  • Nitrite Assay Kit (Griess Reagent). (n.d.). Sigma-Aldrich.
  • Nitric Oxide Assay (NO). (n.d.). ScienCell.
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI.
  • ELISA measurement of IL-1β (A), IL-6 (B) and TNFα (C) pro-inflammatory... (n.d.).
  • Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines - PubMed. (n.d.).
  • Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed. (n.d.).
  • LPS-Induced Systemic Inflammation Affects the Dynamic Interactions of Astrocytes and Microglia with the Vasculature of the Mouse Brain Cortex. (2023). Preprints.org.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC. (n.d.). NCBI.
  • Novel Benzo[9]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC. (2023). NCBI.

  • What is the best ELISA or assay for TNF-alpha, IL1b or IL6 using the absolute minimum amount of plasma? (2013).
  • ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... (n.d.).
  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC. (n.d.). NCBI.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (n.d.).
  • Human Inflammatory Cytokine Multiplex ELISA Kit. (n.d.).
  • Immune Cell Stimulation via LPS Protocol. (n.d.). Thermo Fisher Scientific.
  • LPS stimulation of distinct subtypes of macrophages a Schematic... (n.d.).
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. (n.d.). NCBI.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (n.d.).
  • Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. (n.d.). Wiley Online Library.
  • MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. (2019). International Journal of Pharmaceutical Sciences and Research.

Sources

Using Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate as a chemical probe for target identification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate (CAS 1824097-15-5) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with known inhibitors of kinases (e.g., DYRK1A, CLK1) , cGAS , and GABA-A receptors . While often used as a synthetic building block, its propanoate ester moiety serves as a critical "functional handle" for chemoproteomic profiling. This application note details the conversion of this scaffold into a functional affinity probe and outlines the complete workflow for identifying its biological targets in live cells or lysates using quantitative mass spectrometry.

Introduction: The Probe Scaffold

Chemical Biology Context

The imidazo[1,2-a]pyrimidine core is a fused nitrogen-bridged heterocycle recognized for its ability to mimic the purine ring of ATP, making it a potent scaffold for ATP-competitive enzymes.

  • Core Activity: Literature validates this scaffold in inhibiting Wnt/

    
    -catenin signaling, cGAS-STING pathways, and various protein kinases [1, 2].
    
  • The Functional Handle: The methyl propanoate side chain at the C2 position is not merely a passive substituent. It acts as a masked carboxylate . For target identification, this ester provides a bio-orthogonal site that can be hydrolyzed and conjugated to a biotin linker without disrupting the core aromatic binding pharmacophore.

Mechanism of Action (Hypothetical)

In its native form, the molecule likely acts via:

  • ATP-Competition: Binding to the hinge region of kinases.

  • Allosteric Modulation: Interacting with regulatory domains of receptors (e.g., benzodiazepine sites).

To identify the specific target


, we employ an Affinity-Based Protein Profiling (ABPP)  strategy, using the "free" compound as a competitor and a "biotinylated" derivative as the bait.

Chemical Derivatization Strategy

Before target ID can proceed, the molecule must be converted into an affinity probe. The methyl ester is hydrolyzed to expose the carboxylic acid, which is then coupled to a Biotin-PEG-Amine linker.

Diagram 1: Probe Synthesis & Logic

Probe_Synthesis Scaffold Methyl 3-(imidazo[1,2-a] pyrimidin-2-yl)propanoate Hydrolysis Step 1: Hydrolysis (LiOH, THF/H2O) Scaffold->Hydrolysis De-esterification Acid Intermediate: Carboxylic Acid Hydrolysis->Acid Coupling Step 2: Amide Coupling (EDC/NHS + Biotin-PEG4-NH2) Acid->Coupling Activation Probe Final Affinity Probe: Imidazo-PEG4-Biotin Coupling->Probe Conjugation

Caption: Conversion of the methyl ester scaffold into a functional affinity probe via hydrolysis and PEG-linker conjugation.

Protocol 1: Synthesis of the Affinity Probe

Objective: Create a biotinylated analog for streptavidin pull-down.

Reagents:

  • Starting Material: Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate (10 mg).

  • Linker: Biotin-PEG4-Amine (increases solubility and reduces steric hindrance).

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

Steps:

  • Hydrolysis: Dissolve 10 mg of the methyl ester in 1 mL THF:H2O (1:1). Add 2 eq. LiOH. Stir at RT for 2h. Acidify to pH 4 with 1M HCl. Extract with EtOAc to isolate the free acid.

  • Activation: Dissolve the free acid in dry DMF. Add 1.2 eq. EDC and 1.2 eq. NHS.[1] Stir for 1h to form the NHS-ester.

  • Conjugation: Add 1.1 eq. Biotin-PEG4-Amine and 2 eq. DIPEA. Stir overnight at RT.

  • Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient). Verify mass via LC-MS.

Target Identification Workflow (Chemoproteomics)

This protocol uses the synthesized probe to "fish" for targets in cell lysate, validated by a competition control using the original methyl ester.

Diagram 2: Experimental Workflow

Target_ID_Workflow cluster_Exp Experimental Arm cluster_Comp Competition Control (Validation) Lysate Cell Lysate Preparation (Native Conditions) Probe_Only Incubate with Biotin-Probe (10 µM) Lysate->Probe_Only Compete Pre-incubate with Free Methyl Ester (100 µM) Lysate->Compete PullDown Streptavidin Bead Capture Probe_Only->PullDown Probe_Add Add Biotin-Probe (10 µM) Compete->Probe_Add Probe_Add->PullDown Wash Stringent Washing (Remove non-specifics) PullDown->Wash Elution On-Bead Digestion (Trypsin) Wash->Elution LCMS LC-MS/MS Analysis (Label-Free Quantification) Elution->LCMS

Caption: Comparative chemoproteomics workflow. True targets show reduced intensity in the Competition Control arm.

Protocol 2: Affinity Pull-Down Assay

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM DTT, Protease/Phosphatase Inhibitors.

  • Beads: Streptavidin Magnetic Beads (e.g., Dynabeads MyOne C1).

Step-by-Step:

  • Lysate Prep: Harvest

    
     cells (e.g., HEK293 or cancer line relevant to phenotype). Lyse in cold Lysis Buffer. Centrifuge at 14,000 x g for 15 min. Collect supernatant. Dilute to 1 mg/mL protein.
    
  • Competition Step (Critical for Specificity):

    • Sample A (Control): Add DMSO vehicle.

    • Sample B (Competition): Add 100 µM of unmodified Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate.

    • Incubate both for 30 min at 4°C.

  • Probe Incubation: Add 10 µM of the synthesized Imidazo-PEG4-Biotin probe to both samples. Incubate 1h at 4°C with rotation.

  • Capture: Add 50 µL washed Streptavidin beads. Incubate 1h at 4°C.

  • Washing: Place on magnetic rack. Wash 3x with Lysis Buffer, 2x with PBS, 1x with 50 mM Ammonium Bicarbonate.

  • Elution/Digestion: Resuspend beads in 50 mM Ammonium Bicarbonate containing 1 µg Trypsin. Incubate overnight at 37°C. Collect supernatant (peptides) for MS.

Data Analysis & Validation

Mass Spectrometry Interpretation

Analyze peptides using LC-MS/MS (e.g., Orbitrap). Use MaxQuant or Proteome Discoverer for protein identification.

Criteria for a "Hit":

  • Enrichment: High intensity in Sample A (Probe only).

  • Competition: >50% reduction in intensity in Sample B (Probe + Free Scaffold). This proves the target binds the core scaffold, not the biotin linker.

Protein IDSample A Intensity (Probe)Sample B Intensity (Competition)Ratio (A/B)Conclusion
Target X 1.5 x 10^81.2 x 10^6125.0 Specific Binder
HSP70 2.0 x 10^91.9 x 10^91.05Non-Specific (Background)
Actin 5.0 x 10^84.8 x 10^81.04Non-Specific (Sticky)
Biological Validation

Once "Target X" is identified via MS:

  • Western Blot: Repeat the pull-down and blot for Target X using a specific antibody.

  • CETSA (Cellular Thermal Shift Assay): Treat live cells with the methyl ester and measure the thermal stabilization of Target X. This confirms binding in a distinct assay format [3].

References

  • Yu, L., et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells.[2] PLOS Genetics.[2] Link

  • Cui, S., et al. (2019).[3] Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors.[3] European Journal of Medicinal Chemistry. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

  • Fluorochem. (n.d.). Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate Product Page. Fluorochem Catalog. Link

Sources

Troubleshooting & Optimization

Improving the yield of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,2-a]pyrimidine Synthesis Ticket Subject: Optimization of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate Yield Status: Open Support Tier: Senior Application Scientist

Executive Summary

The synthesis of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate typically involves the condensation of 2-aminopyrimidine with methyl 5-chloro-4-oxopentanoate (or its bromo-analog). Low yields in this Hantzsch-type cyclization are frequently caused by three factors: incomplete cyclization of the intermediate, hydrolysis of the ester moiety, or poor solubility leading to occlusion of the product in inorganic salts.

This guide provides a self-validating protocol and troubleshooting logic to elevate yields from the typical 30-40% range to >75%.

Part 1: The Optimized Protocol

Do not rely on standard ethanol reflux methods for this specific substrate; the ester tail makes the intermediate prone to side reactions if the temperature/solvent balance is incorrect.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Aminopyrimidine 1.0NucleophileMust be finely ground if solid.
Methyl 5-chloro-4-oxopentanoate 1.1 - 1.2ElectrophileSlight excess drives consumption of the amine.
Sodium Iodide (NaI) 0.1CatalystFinkelstein catalyst. Converts -Cl to -I in situ, increasing reaction rate by ~4x.
Sodium Bicarbonate (NaHCO₃) 1.5BaseNeutralizes HCl/HBr. Use solid; avoid aqueous bases to protect the ester.
Isopropanol (iPrOH) SolventMediumSuperior to EtOH. Higher boiling point (82°C) drives cyclization; better solubility profile for the product.
Step-by-Step Workflow
  • Activation (The Finkelstein Shift):

    • Dissolve Methyl 5-chloro-4-oxopentanoate (1.2 eq) and NaI (0.1 eq) in anhydrous Isopropanol (10 mL/g).

    • Stir at room temperature for 30 minutes. Visual Check: Solution may darken slightly due to trace iodine; this is normal.

  • Addition & Alkylation:

    • Add 2-Aminopyrimidine (1.0 eq) and solid NaHCO₃ (1.5 eq).

    • Heat to reflux (80-85°C) .

    • Timepoint: Monitor by LC-MS or TLC at 4 hours. You will likely see the N-alkylated intermediate (Mass = M+18 vs Product).

    • Critical Action: If the intermediate persists, do not stop. Continue reflux. The cyclization step is the rate-determining step.

  • Workup (Salt Exclusion Method):

    • Cool reaction to room temperature.

    • Filter off the inorganic salts (NaCl/NaHCO₃). Do not use water yet.

    • Wash the filter cake with warm iPrOH.

    • Concentrate the filtrate to ~20% volume.

  • Purification:

    • Dilute the residue with Ethyl Acetate. Wash with water (1x) and Brine (1x).

    • Note: The product is moderately polar. If it does not extract well, use DCM:MeOH (95:5).

    • Recrystallize from EtOAc/Hexane if necessary.

Part 2: Mechanism & Troubleshooting Logic

The reaction proceeds via an initial nucleophilic attack by the ring nitrogen (N1) on the alkyl halide, followed by cyclization of the exocyclic amine onto the ketone.

ReactionMechanism Start 2-Aminopyrimidine + Halo-keto Ester Inter Intermediate: N-Alkylated Salt (Often precipitates) Start->Inter SN2 Attack (N1) Cyclic Cyclization: Dehydration (-H2O) Inter->Cyclic Heat (>80°C) Side1 Side Reaction: Ester Hydrolysis Inter->Side1 Aqueous Base / Excess H2O Product Target: Methyl 3-(imidazo[1,2-a] pyrimidin-2-yl)propanoate Cyclic->Product -H2O

Caption: Mechanistic pathway highlighting the critical intermediate stage where heating is required to force dehydration and prevent stalling.

Part 3: Troubleshooting FAQs

Q1: My LC-MS shows a peak with Mass [M+18]. What is it?

  • Diagnosis: This is the uncyclized intermediate (the ketone hydrate or the non-dehydrated alcohol).

  • Solution: Your reaction temperature is too low or the time is too short. The ring closure requires energy to drive off water.

  • Fix: Switch solvent from Ethanol to n-Butanol (reflux 117°C) or Isopropanol (reflux 82°C) and extend reaction time. Add 3Å molecular sieves to scavenge water.

Q2: I am getting low yields (<30%) and a carboxylic acid byproduct.

  • Diagnosis: You are hydrolyzing the methyl ester. This happens if you use strong bases (NaOH, KOH) or aqueous conditions.

  • Solution: Switch to anhydrous K₂CO₃ or NaHCO₃ . Ensure your solvent is dry.[1]

Q3: The product is stuck in the inorganic filter cake.

  • Diagnosis: Imidazo[1,2-a]pyrimidines can form hydrohalide salts (HCl/HBr) that are insoluble in non-polar organic solvents.

  • Solution: After filtering the reaction mixture, suspend the solid filter cake in water and neutralize with saturated NaHCO₃ solution. Extract this aqueous layer with DCM. This recovers the product trapped as a salt.

Q4: Why use Sodium Iodide (NaI)?

  • Reasoning: The chloro-ketone starting material is less reactive than the bromo-analog. NaI facilitates a Finkelstein reaction , replacing Cl with I in situ. The C-I bond is weaker and more susceptible to nucleophilic attack by the pyrimidine, significantly boosting the rate of the first step.

References

  • General Synthesis of Imidazo[1,2-a]pyrimidines

    • Rival, Y., et al. "Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives." European Journal of Medicinal Chemistry, 1991.
    • Context: Establishes the foundational reactivity of 2-aminopyrimidines with -haloketones.
  • Optimization of Reaction Conditions (Solvent/Base)

    • Sondhi, S. M., et al.[2] "Heterocyclic compounds...[2][3][4][5] Synthesis of imidazo[1,2-a]pyrimidine derivatives." Indian Journal of Chemistry, 2001.

    • Context: Discusses solvent effects and the necessity of reflux for cycliz
  • Finkelstein Catalyst Application

    • Barlin, G. B., et al. "Imidazo[1,2-b]pyridazines."[6] Australian Journal of Chemistry, 1996.

    • Context: While focusing on pyridazines, this validates the use of NaI to accelerate alkylation in fused-ring syntheses involving chloro-precursors.
  • Ester Stability in Cyclization

    • Gueiffier, A., et al.[2] "Imidazo[1,2-a]pyridines...[2][4][7][8][9][10][11] Synthesis and activity." Journal of Medicinal Chemistry, 1998.

    • Context: Demonstrates the compatibility of ester side chains with mild carbonate bases during cycliz

Sources

Overcoming solubility issues of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate in aqueous solutions

[1]

Product: Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate Chemical Class: Imidazo[1,2-a]pyrimidine derivative / Methyl Ester Primary Challenge: The "Solubility-Stability Paradox" (Hydrophobic weak base with a hydrolytically labile ester).[1]

Executive Technical Summary

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate presents a classic medicinal chemistry formulation challenge.[1] As a weak base containing a fused imidazo-pyrimidine core, it exhibits poor aqueous solubility at neutral pH (Class II/IV behavior).[1][2] While protonation at the bridgehead nitrogen (approximate pKa ~4.0–5.[1][2]0) can enhance solubility, the presence of the methyl ester side chain introduces a critical stability constraint: hydrolysis .[1][2]

  • The Paradox: To dissolve the molecule, you often need acidic conditions or organic co-solvents.[1][2] However, aqueous acids catalyze ester hydrolysis, and high concentrations of nucleophilic co-solvents (like methanol) can lead to transesterification or degradation over time.[1][2]

  • The Solution: A "Just-in-Time" preparation strategy utilizing a DMSO stock, followed by dilution into a solubilizing matrix (Cyclodextrin or Surfactant) buffered at a mildly acidic pH (pH 4.5–5.5).[1][2]

Physicochemical Profile & Solubility Data

ParameterValue / CharacteristicImplication for Formulation
Water Solubility < 0.1 mg/mL (Neutral pH)Requires solubility enhancers for biological assays.[2]
DMSO Solubility > 20 mg/mLExcellent for stock solutions.[2] Store at -20°C anhydrously.
pKa (Estimated) ~4.5 (Bridgehead Nitrogen)Solubility increases significantly below pH 4.[1][2]0.
LogP (Estimated) ~1.5 – 2.5Lipophilic; prone to non-specific binding and precipitation.[2]
Chemical Liability Methyl EsterHigh Risk: Rapid hydrolysis in basic media (pH > 8); slow hydrolysis in strong acid.[1][2]

Troubleshooting Guide & FAQs

Category A: Precipitation & "Crashing Out"[1]

Q: I prepared a 10 mM stock in DMSO, but when I dilute it 1:1000 into PBS (pH 7.4), a white precipitate forms immediately. Why? A: This is a "solvent shock" precipitation.[2]

  • Mechanism: You are moving the compound from a favorable environment (DMSO) to a hostile one (Saline) too quickly.[1][2] At pH 7.4, the molecule is uncharged (neutral form) and hits its solubility limit instantly.[1][2]

  • Solution: Use an intermediate dilution step or a solubilizing excipient .[2]

    • Bad: DMSO Stock

      
       PBS.[2]
      
    • Good: DMSO Stock

      
       DMSO/Tween 80 (1:1 mix) 
      
      
      PBS.[1][2]
    • Best: DMSO Stock

      
       20% HP-
      
      
      -Cyclodextrin in PBS.[2] The cyclodextrin creates a hydrophobic cavity that shields the drug from the water.[1][2]

Q: Can I just sonicate the suspension to redissolve it? A: Do not rely on sonication alone. While sonication breaks apart aggregates, it rarely creates a thermodynamically stable solution for this compound.[1][2] You may form a micro-suspension that looks clear but will precipitate over 1–2 hours, leading to erratic data in your assay.[1][2] If it crashed out, filter it (0.22

Category B: Chemical Stability (Hydrolysis)[1][2]

Q: My solution was clear yesterday, but today the LC-MS shows a new peak (M-14 mass unit difference). What happened? A: You are observing ester hydrolysis .

  • The Reaction: The methyl ester (

    
    ) has hydrolyzed to the free carboxylic acid (
    
    
    ), losing a methyl group (mass 15) and gaining a proton (mass 1), resulting in a net loss of 14 Da.[1][2]
  • Cause: This happens rapidly in basic buffers (pH > 8) or slowly in aqueous solution at room temperature.[1][2]

  • Fix:

    • Temperature: Keep aqueous dilutions on ice (

      
      ).
      
    • Time: Prepare aqueous working solutions immediately before use (Just-in-Time). Never store aqueous dilutions overnight.[2]

    • Buffer: Avoid phosphate buffers if possible; Citrate (pH 5) or Acetate (pH 5) are gentler on the ester while maintaining solubility.[1][2]

Category C: pH Strategy

Q: Can I use 0.1 N HCl to dissolve the powder directly? A: Risky. While 0.1 N HCl (pH ~1) will protonate the nitrogen and dissolve the compound, it will also accelerate acid-catalyzed hydrolysis of the ester.[1]

  • Better Alternative: Dissolve in pure DMSO first, then dilute into a mild buffer like 50 mM Acetate (pH 5.0) .[1][2] This provides enough acidity to assist solubility without the aggressive hydrolytic power of strong mineral acids.[2]

Recommended Formulation Protocols

Protocol A: The "Golden Triangle" (Standard Biological Assays)

Best for: Cell culture, enzymatic assays, acute animal dosing.[1][2]

  • Stock Preparation:

    • Dissolve solid Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate in anhydrous DMSO to 10 mM .

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture ingress (water promotes hydrolysis).[2]

  • Excipient Preparation (Vehicle):

    • Prepare 20% (w/v) Hydroxypropyl-

      
      -Cyclodextrin (HP-
      
      
      -CD)
      in water or saline.[2]
    • Why: Cyclodextrins encapsulate the hydrophobic core, preventing precipitation without changing pH.[1][2]

  • Dilution (The "Sandwich" Method):

    • Step 1: Pipette the required volume of DMSO stock into a microtube.[2]

    • Step 2 (Optional but recommended): Add Tween 80 to the DMSO stock (final 0.5% in assay) and mix.

    • Step 3: Slowly add the 20% HP-

      
      -CD vehicle while vortexing.
      
    • Step 4: Dilute this intermediate mix into your final assay buffer.

Protocol B: Acid-Assisted Solubilization (For High Concentration)

Best for: PK studies requiring high doses (> 5 mg/kg).[1]

  • Dissolve compound in DMSO (5% of final volume).

  • Add PEG 400 (30% of final volume). Vortex.

  • Slowly add 50 mM Citrate Buffer pH 4.5 (65% of final volume).

  • Result: The acidic buffer keeps the imidazo-pyrimidine protonated (soluble), while PEG/DMSO prevents the ester tail from causing aggregation.[1][2]

Visual Decision Guides

Figure 1: Formulation Decision Tree

Caption: Logic flow for selecting the correct solubilization strategy based on required concentration and assay type.

FormulationStrategyStartStart: Solid PowderDMSOMasterPrepare 10-50 mMStock in Anhydrous DMSOStart->DMSOMasterQ_ConcTarget AqueousConcentration?DMSOMaster->Q_ConcLowConcLow (< 10 µM)(e.g., In vitro potency)Q_Conc->LowConcAssayHighConcHigh (> 100 µM)(e.g., In vivo / Tox)Q_Conc->HighConcDosingSimpleDilutionDirect Dilution intoMedia/BufferLowConc->SimpleDilutionIf < 1 µMCD_StrategyStrategy A:Cyclodextrin Complex(20% HP-beta-CD)LowConc->CD_StrategyIf 1-10 µMCoSolvent_StrategyStrategy B:Co-solvent + pH Adjust(DMSO/PEG400/Acid)HighConc->CoSolvent_StrategyPrecipitationRisk: Precipitation!SimpleDilution->PrecipitationIf pH > 7.4

Figure 2: The Hydrolysis Trap (Stability Workflow)

Caption: Mechanism of degradation and how to prevent it during experimental setup.

HydrolysisTrapCompoundMethyl Ester(Active Compound)DegradantCarboxylic Acid(Inactive/Altered Potency)Compound->DegradantAvoid Strong AcidCompound->DegradantCRITICAL RISKCompound->DegradantSlow DecayPreventionPREVENTION:1. Use pH 5-6 buffers2. Keep on Ice3. Use within 4 hoursAcidPathAcidPathBasePathBasePathWaterPathNeutral pH + Time(Overnight Storage)

[1][2][3]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] Link

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Chapter on Solubility and Instability). Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1][2] Link

  • Simplicio, A. L., et al. (2007).[1][2] Prodrugs for Amines. Molecules, 13(3), 519-547.[1][2] (Discusses ester stability and hydrolysis rates). Link[1][2]

Troubleshooting unexpected side reactions in imidazo[1,2-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational | Ticket Volume: High Topic: Troubleshooting Condensation & Multicomponent Failures

👨‍💻 Support Engineer's Foreword

Welcome to the Imidazo[1,2-a]pyrimidine Synthesis Support Center. This scaffold is a "privileged structure" in kinase inhibition and GABA modulation, but its synthesis is often plagued by "silent" failures—reactions that look clean by TLC but yield the wrong isomer, or intermediates that refuse to cyclize.

This guide moves beyond standard literature procedures. We treat your synthesis as a system with specific failure nodes. Below are the three most common "Support Tickets" we receive, along with their root cause analysis and immediate fixes.

🎫 Ticket #1: The "Regioselectivity Mismatch"

Symptom: You isolated a product with the correct mass, but the NMR shifts are slightly off (e.g., H-3 proton is deshielded), or the biological activity is dead. Diagnosis: You likely synthesized the regioisomer or the exocyclic N-alkylated product instead of the desired imidazo[1,2-a]pyrimidine.

The Mechanism of Failure

In asymmetric 2-aminopyrimidines (e.g., 4-methyl-2-aminopyrimidine), there are three nucleophilic sites:

  • N1 (Ring Nitrogen): The desired nucleophile. Leads to the correct fused system.

  • N3 (Ring Nitrogen): Sterically hindered if C4 is substituted.

  • Exocyclic Amine (

    
    ):  Generally less nucleophilic due to resonance delocalization, but can compete under high temperatures or specific solvent conditions.
    

If the reaction is under Kinetic Control , alkylation may occur at the most accessible nitrogen (N1). Under Thermodynamic Control , reversible alkylation can lead to the most stable product.

🔧 Troubleshooting Protocol
VariableRecommendationWhy?
Solvent Switch from EtOH to 1,4-Dioxane or DMF .Protic solvents (EtOH) solvate the exocyclic amine, making ring nitrogens relatively more nucleophilic. However, for difficult substrates, aprotic polar solvents (DMF) stabilize the transition state for N1 attack.
Base Use NaHCO₃ (weak) instead of K₂CO₃ (strong).Strong bases can deprotonate the exocyclic amine, increasing its nucleophilicity and promoting the "wrong" N-alkylation.
Temperature Stepwise Heating. Stir at RT for 2h (alkylation step), then reflux (cyclization step). Rushing to reflux promotes competing pathways.
🔍 Visualizing the Pathway

Regioselectivity Start 2-Aminopyrimidine + α-Haloketone Path_A Path A: N1 Attack (Desired) Start->Path_A Kinetic Control (Steric dependent) Path_B Path B: Exocyclic N Attack (Undesired) Start->Path_B High Temp / Strong Base Inter_A Intermediate: N-Alkylated Pyrimidinium Path_A->Inter_A Inter_B Intermediate: Imino-form Path_B->Inter_B Prod_Correct Product: Imidazo[1,2-a]pyrimidine Inter_A->Prod_Correct -H2O (Cyclization) Prod_Wrong Side Product: Imidazo[1,2-a]pyrimidine (Wrong Isomer) Inter_B->Prod_Wrong Rearrangement (Rare)

Caption: Path A represents the standard Dimroth-type condensation logic where ring nitrogen nucleophilicity drives the correct fusion.

🎫 Ticket #2: The "Intermediate Trap" (Stalled Cyclization)

Symptom: The reaction turns dark. LCMS shows a mass of [M+18] relative to the product (or [M+H₂O]). Diagnosis: The reaction stopped at the intermediate alcohol stage. The ring alkylation happened, but the final dehydration step failed.

The Fix: "Force" the Dehydration

The intermediate alcohol (2-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine) is stable, especially if electron-withdrawing groups are present on the ketone phenyl ring.

Protocol:

  • Do not work up. If LCMS shows the intermediate, keep the reaction going.

  • Add Acid Scavenger/Catalyst: Add a catalytic amount of p-TsOH (p-toluenesulfonic acid) or HBr (aq).

  • Dehydrating Agent: If using ethanol, add Triethyl Orthoformate (TEOF) (3-5 equiv). TEOF chemically consumes the water produced, driving the equilibrium toward the cyclized product.

🎫 Ticket #3: The "Lachrymator Failure" (Reagent Decomposition)

Symptom: Low yields, black tar, and starting material remaining. The


-haloketone was old or turned pink/brown before use.
Diagnosis: 

-Haloketones are notoriously unstable lachrymators that polymerize or hydrolyze upon storage.
The Fix: In Situ Generation (One-Pot Protocol)

Stop buying unstable bromoketones. Make them in the pot.

Robust One-Pot Protocol:

  • Step 1: Dissolve the acetophenone (ketone precursor) in Ethanol or PEG-400.

  • Step 2: Add NBS (N-bromosuccinimide) (1.05 eq) and catalytic p-TsOH . Stir at 60°C for 1 hour.

    • Check: TLC should show conversion to the

      
      -bromoketone.
      
  • Step 3: Add the 2-aminopyrimidine (1.0 eq) directly to this mixture.

  • Step 4: Reflux for 4–6 hours.

Why this works: You minimize the concentration of the reactive haloketone, reducing its chance to self-polymerize.

🔄 Alternative Route: The GBB Multicomponent Reaction

When the standard condensation fails (usually due to lack of available


-haloketones), switch to the Groebke-Blackburn-Bienaymé (GBB)  reaction.

Advantages:

  • Uses Aldehydes + Isocyanides (Commercial availability is high).

  • Avoids lachrymators.[1]

  • High atom economy.

Standard GBB Protocol (Microwave Optimized):

  • Reagents: 2-Aminopyrimidine (1.0 eq), Aldehyde (1.0 eq), Isocyanide (1.1 eq).

  • Catalyst: Scandium Triflate [Sc(OTf)₃] (5 mol%) or Montmorillonite K-10.

  • Solvent: MeOH or TFE (2,2,2-Trifluoroethanol).

  • Conditions: Microwave 140°C, 20 min.

📊 Troubleshooting Decision Tree

Troubleshooting Start Reaction Failed? Check_SM Is Starting Material (SM) remaining? Start->Check_SM SM_Yes Yes: SM Remaining Check_SM->SM_Yes SM_No No: SM Consumed Check_SM->SM_No Haloketone_Check Is α-haloketone fresh? SM_Yes->Haloketone_Check Action_InSitu Action: Switch to In Situ Bromination (NBS) Haloketone_Check->Action_InSitu No (Dark/Old) Action_Force Action: Increase Temp or Switch to GBB Route Haloketone_Check->Action_Force Yes (Pure) Mass_Check Check Mass Spec SM_No->Mass_Check Result_Hydrated Mass = Product + 18 (Water) Mass_Check->Result_Hydrated Result_Correct Mass = Product Mass (But wrong NMR) Mass_Check->Result_Correct Action_Dehydrate Action: Add TEOF or Acid Force Dehydration Result_Hydrated->Action_Dehydrate Action_Regio Action: Regioisomer Issue. Change Solvent/Base. Result_Correct->Action_Regio

Caption: Logic flow for diagnosing failure modes based on LCMS and reagent status.

📚 References

  • Trapani, G., et al. (2003). Synthesis and binding affinity of 2-phenylimidazo[1,2-a]pyrimidine derivatives for the benzodiazepine receptor. European Journal of Pharmaceutical Sciences . Link

    • Context: Establishes the foundational condensation chemistry and regioselectivity baselines.

  • Goel, R., et al. (2012). Imidazo[1,2-a]pyrimidines: An Overview of Synthesis and Biological Activities. Current Organic Chemistry .

    • Context: Comprehensive review of synthetic strategies and common pitfalls.

  • Bienaymé, H., & Bouzid, K. (1998). A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines and pyrimidines. Angewandte Chemie International Edition . Link

    • Context: The primary source for the GBB multicomponent alternative route.

  • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyrimidines. RSC Advances . Link

    • Context: Discusses metal-catalyzed oxidative coupling to avoid haloketone handling.

Sources

Technical Support Center: Optimizing Cell-Based Assays for Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trojan Horse" Liability

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate (herein referred to as MIPP ) is a potent heterocyclic scaffold widely used as a building block for kinase inhibitors and GABAergic modulators. While the imidazo[1,2-a]pyrimidine core provides excellent hydrogen-bonding capabilities for ATP-pocket binding, the methyl propanoate tail introduces a critical variable in cell-based assays: metabolic instability.

In cell culture, "off-target" effects with MIPP are rarely due to a single mechanism. They typically arise from a convergence of esterase-driven hydrolysis (converting the probe into a charged acid) and scaffold promiscuity (binding to unintended kinases). This guide provides the protocols necessary to deconstruct these variables and isolate the true pharmacological signal.

Troubleshooting Guide & FAQs

Category A: Stability & Potency Shifts

Q: Why does the IC50 of MIPP shift significantly between 4-hour and 24-hour incubation periods?

A: You are likely observing the "Esterase Drift." The methyl ester moiety is susceptible to hydrolysis by intracellular carboxylesterases (CES) and extracellular esterases present in Fetal Bovine Serum (FBS).

  • Mechanism: MIPP (lipophilic, cell-permeable) enters the cell. Intracellular esterases cleave the methyl group, trapping the resulting carboxylic acid (polar, cell-impermeable) inside.

  • The Artifact: If the acid form is the active species, potency increases over time (accumulation). If the ester is the active species, potency decreases as it degrades.

  • Diagnostic Step: Run a time-course stability assay using LC-MS (Protocol 1 below).

Category B: Unexpected Toxicity & Phenotypes

Q: I see cytotoxicity at >10 µM that doesn't correlate with my target inhibition. Is this an off-target effect?

A: Yes, likely driven by "Kinase Hopping" or Aggregation. The imidazo[1,2-a]pyrimidine core is a "privileged scaffold," meaning it is evolutionarily predisposed to bind ATP-binding sites. At high concentrations (>5-10 µM), it loses selectivity.

  • Common Off-Targets: p38 MAP Kinase, Aurora Kinases, and GABA-A receptors.

  • The Fix: You must validate that the phenotype is target-dependent, not scaffold-dependent. Use a structurally similar negative control (e.g., an imidazo[1,2-a]pyrimidine lacking the propanoate arm) to subtract baseline toxicity.

Category C: Assay Interference

Q: My fluorescence readout (e.g., GFP or Resazurin) is showing high background in MIPP-treated wells.

A: Check for Autofluorescence. Many fused heterocyclic systems, including imidazo-pyrimidines, can exhibit intrinsic fluorescence in the blue/green spectrum (350-450 nm excitation).

  • The Fix: Measure the compound alone in media (no cells) at your assay's excitation/emission wavelengths. If signal >10% of control, switch to a luminescent readout (e.g., CellTiter-Glo).

Visualizing the Off-Target Pathways

The following diagram illustrates the two primary sources of noise: Metabolic Divergence (Hydrolysis) and Polypharmacology (Promiscuous Binding).

MIPP_OffTarget_Pathways MIPP MIPP (Methyl Ester) [Lipophilic/Permeable] Target Intended Target (Specific Binding) MIPP->Target Primary Mode OffTarget_Kinase Off-Target Kinases (p38, Aurora) MIPP->OffTarget_Kinase >10µM Promiscuity Esterase Carboxylesterases (Serum/Cytosol) MIPP->Esterase Acid Hydrolyzed Acid [Polar/Trapped] Acid->Target Altered Affinity? Acid->OffTarget_Kinase New Off-Targets Esterase->Acid Hydrolysis

Figure 1: The dual-risk profile of MIPP.[1] The compound undergoes esterase-mediated hydrolysis (Red path) while simultaneously risking promiscuous binding to kinase off-targets at high concentrations (Yellow path).

Validated Experimental Protocols

Protocol 1: Serum Stability & Hydrolysis Check

Objective: Determine if MIPP is degrading in your culture media.

  • Preparation: Prepare MIPP at 10 µM in three conditions:

    • Condition A: PBS (Control).

    • Condition B: Complete Media (DMEM + 10% FBS).

    • Condition C: Serum-Free Media.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately add 150 µL cold Acetonitrile (ACN) to precipitate proteins. Centrifuge at 10,000 x g for 5 mins.

  • Analysis: Inject supernatant into LC-MS. Monitor the parent mass (MIPP) and the hydrolyzed acid mass (MIPP minus 14 Da).

  • Interpretation:

    • If >20% loss in Condition B but not C: Serum esterases are the culprit. Action: Switch to heat-inactivated serum or serum-free pulse assays.

Protocol 2: The "Rescue" Experiment (Target Specificity)

Objective: Confirm that the observed effect is due to MIPP binding its target, not general toxicity.

  • Transfection: Transfect cells with a plasmid overexpressing the specific target protein (or a drug-resistant mutant of the target).

  • Treatment: Treat both Wild-Type (WT) and Overexpression (OE) cells with MIPP dose-response (0.1 nM – 10 µM).

  • Readout: Measure viability or signaling output.

  • Data Analysis:

    • True Target: The OE cells should be more resistant (shift in IC50 to the right) because there is more target to inhibit (titration effect).

    • Off-Target/Toxicity: If OE and WT cells show identical inhibition curves, the effect is likely off-target toxicity unrelated to the specific mechanism.

Quantitative Reference Data

Table 1: Expected Stability Profile of Methyl Esters in Biological Matrices

MatrixHalf-Life (t1/2)Risk LevelMitigation Strategy
PBS / DMSO > 48 HoursLowStore stocks in -20°C, anhydrous DMSO.
Serum-Free Media 12 - 24 HoursModerateRefresh media every 12 hours.
10% FBS Media 2 - 6 HoursHigh Use Heat-Inactivated FBS (56°C, 30 min) to deactivate esterases.
Cell Lysate < 30 MinutesCritical Keep lysates on ice; add esterase inhibitors (e.g., PMSF) immediately.

References

  • Goel, R., et al. (2024).[2] Imidazo[1,2-a]pyrimidines: A privileged scaffold in drug discovery.[3][4] Beilstein Journal of Organic Chemistry.

  • Patsnap Synapse. (2025). Strategies to minimize off-target effects in phenotypic screening.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (Ester Stability). ScienceDirect.

  • Creative Diagnostics. (2024). Off-Target Effects Analysis and Kinase Selectivity Profiling.[5]

  • Fluorochem. (2024).[2] Chemical Properties of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate.

Sources

Interpreting complex NMR spectra of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Spectroscopy Division Subject: Guide to NMR Interpretation of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate Case ID: IPP-NMR-001 Status: Active[1][2]

Executive Summary & Molecule Profile

User Context: You are a medicinal chemist or structural biologist verifying the synthesis of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., DYRK1A, CLK1 inhibitors) and requires precise structural validation due to the potential for regioisomerism during cyclization.

The Molecule:

  • Core: Imidazo[1,2-a]pyrimidine (Fused 5,6-bicyclic system).[1][2]

  • Substituent: Methyl propanoate chain at position C2.

  • Molecular Formula:

    
    [2]
    
  • Key Challenge: Distinguishing the fused aromatic spin system from impurities and verifying the substitution position (C2 vs C3).

The Spectral Atlas: Standard Assignment (1H NMR)

The following data represents the "Gold Standard" spectrum in DMSO-d6 at 400/500 MHz. Use this table to calibrate your expectations.

Proton (Label)Chemical Shift (

ppm)
MultiplicityIntegralCoupling Constants (

Hz)
Structural Insight
H5 8.80 – 8.95dd1H

,

Most deshielded aromatic.[1] Adjacent to bridgehead N4.
H7 8.50 – 8.65dd1H

,

Adjacent to N8. Shows long-range coupling to H5.[1]
H3 7.60 – 7.80s1H-Diagnostic singlet.[1] Confirms substitution at C2.
H6 6.95 – 7.10dd (or td)1H

,

"Top" of the pyrimidine ring. Shielded relative to H5/H7.
OMe 3.60 – 3.65s3H-Methyl ester singlet.[1]

-CH2
2.95 – 3.10t2H

Methylene adjacent to the aromatic ring.[1]

-CH2
2.70 – 2.85t2H

Methylene adjacent to the carbonyl.[1]

Expert Tip: The coupling constants in the pyrimidine ring are distinct. The


 (~7 Hz) is larger than 

(~4 Hz). This asymmetry allows you to distinguish H5 from H7 even if chemical shifts drift due to pH.

Diagnostic Logic & Workflow

The following diagram illustrates the decision-making process for validating the structure and troubleshooting common spectral anomalies.

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6) CheckAro Check Aromatic Region (6.5 - 9.0 ppm) Start->CheckAro CountProtons Count Aromatic Protons: Expect 4 (1s, 2dd, 1dd/t) CheckAro->CountProtons Match Pattern Matches: 1 Singlet (H3) 3 Coupled (H5, H6, H7) CountProtons->Match Yes MissingH3 Anomaly: H3 Singlet Missing CountProtons->MissingH3 H3 Absent ExtraPeaks Anomaly: Extra Aromatic Peaks CountProtons->ExtraPeaks >4 Protons VerifyChain Check Propanoate Chain (2 Triplets + 1 Singlet) Match->VerifyChain Next: Aliphatic Deuterium Cause: D-Exchange (Common in CD3OD/D2O + Base) Action: Run in DMSO-d6 MissingH3->Deuterium Regioisomer Cause: Regioisomer (C3 subst) Check: H2 would be singlet Verify with HMBC MissingH3->Regioisomer Impurity Cause: Unreacted 2-Aminopyrimidine Check: Broad NH2 (~6.5ppm) Peaks at 8.2, 6.6 ppm ExtraPeaks->Impurity

Caption: Logical workflow for structural verification of the imidazo[1,2-a]pyrimidine scaffold.

Troubleshooting FAQ: "Why does my spectrum look like this?"

Q1: The aromatic peaks are shifted downfield (>0.5 ppm) compared to the literature. Is it a different compound?

  • Diagnosis: This is likely a pH/Salt Effect . The bridgehead nitrogen (N4) and N8 are basic. If you purified the compound using HPLC with TFA (Trifluoroacetic acid) or used an acidic workup, you likely isolated the salt form. Protonation of the ring nitrogen significantly deshields the aromatic protons, pushing H5 towards 9.2+ ppm.

  • Action: Treat a small aliquot with solid

    
     in the NMR tube (if in DMSO) or perform a free-base extraction and re-run.
    

Q2: I see the propanoate chain and the pyrimidine protons (H5, H6, H7), but the singlet around 7.6 ppm (H3) is gone or very small.

  • Diagnosis: Deuterium Exchange . The C3 position in imidazo[1,2-a]pyrimidines is nucleophilic but the proton is acidic enough to exchange with solvent deuterium, especially if the solvent is

    
     or 
    
    
    
    and trace base is present.
  • Action: Re-acquire the spectrum in dry DMSO-d6 or

    
     .
    

Q3: My triplets at 2.8 and 3.0 ppm look like broad humps or complex multiplets.

  • Diagnosis: Virtual Coupling or Second-Order Effects .[1] While usually simple triplets (

    
     system), if the chemical shift difference between the 
    
    
    
    and
    
    
    methylene groups is small (which can happen in
    
    
    ), the system becomes
    
    
    or
    
    
    , leading to complex roofing patterns.
  • Action: This is structurally acceptable. To confirm, acquire a 1H-1H COSY ; you will see a strong cross-peak between the two methylene groups, confirming they are adjacent.[1]

Q4: I see small doublets flanking the main aromatic peaks.

  • Diagnosis: 13C Satellites or Rotamers .[1] However, for this rigid aromatic system, rotamers are unlikely. 13C satellites are normal (0.55% height). If the peaks are larger (5-10%), suspect Regioisomerism .

  • Verification: The condensation of 2-aminopyrimidine with

    
    -halo esters is generally regioselective for N1 attack, but steric bulk can sometimes lead to N-bridgehead attack (rare for this substrate).[1] Check the coupling of the singlet: H3 (in the correct isomer) usually shows NOE to the propanoate chain.
    

Advanced Validation Protocols

When simple 1D NMR is insufficient, use these 2D experiments to lock down the structure.

Protocol A: The "Connectivity Bridge" (HMBC)
  • Objective: Prove the propanoate chain is attached at C2, not C3.

  • Key Correlation: Look for a long-range coupling (3-bond) from the

    
    -methylene protons  (~3.0 ppm) to a quaternary aromatic carbon (C2 ).[1]
    
    • Expected Result: The

      
      -CH2 should correlate to C2  (quaternary) and C3  (methine).
      
    • Differentiation: If the substituent were at C3, the methylene would correlate to C2 (which would be a methine proton, not quaternary).

Protocol B: The "Spin System" Check (1H-1H COSY)
  • Objective: Confirm the pyrimidine ring integrity.

  • Observation:

    • Cross-peak 1: H5 (8.8 ppm)

      
       H6 (7.0 ppm).
      
    • Cross-peak 2: H6 (7.0 ppm)

      
       H7 (8.6 ppm).
      
    • No Cross-peak: H5 should not show a strong COSY peak to H7 (only weak 4-bond coupling, usually invisible in standard COSY).

References

  • Imidazo[1,2-a]pyrimidine Synthesis & NMR D

    • Source: PubChem Compound Summary for Imidazo[1,2-a]pyrimidine.[1][2]

    • Link:

  • Proton

    • Source: Liu, M., et al. "1H, 13C and 15N NMR Studies of Protonation in Imidazo[1,2-a]Pyrimidine."[3] Spectroscopy Letters, 1991.

    • Link:

  • Coupling Constants in Fused Pyrimidines

    • Source: Iowa State University, Chemical Instrumentation Facility. "NMR Coupling Constants."
    • Link:

  • Kinase Inhibitor Scaffold Analysis

    • Source: Meunier, S., et al. "Synthesis and biological evaluation of imidazo[1,2-a]pyridines/pyrimidines." European Journal of Medicinal Chemistry.
    • Link: (General reference for scaffold utility).[2]

Sources

How to minimize batch-to-batch variability in the synthesis of imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Batch-to-Batch Variability

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Imidazo[1,2-a]pyrimidines are a critical class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological properties, making them a focal point in medicinal chemistry.[1][2][3][4] However, their synthesis can be prone to batch-to-batch variability, impacting yield, purity, and ultimately, the reliability of downstream applications.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and ensure reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of imidazo[1,2-a]pyrimidines, with a focus on the popular Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[5]

Q1: My reaction yield is consistently low or highly variable between batches. What are the likely causes?

Low and inconsistent yields are often multifactorial. Here’s a systematic approach to diagnosing the issue:

A. Reagent Quality and Handling:

  • Purity of Starting Materials: The purity of the 2-aminopyrimidine, aldehyde, and isocyanide is paramount. Impurities can act as catalysts poisons or participate in side reactions.

    • Actionable Advice: Always use reagents from reputable suppliers and consider purification of commercial starting materials if variability persists. For example, aldehydes are prone to oxidation to carboxylic acids, which can interfere with the reaction. Distillation or recrystallization of the aldehyde may be necessary.

  • Solvent Purity and Water Content: The presence of water can be particularly detrimental, as it can hydrolyze intermediates and reagents.

    • Actionable Advice: Use anhydrous solvents. For reactions sensitive to moisture, employ standard techniques such as drying solvents over molecular sieves or distillation from an appropriate drying agent. A study on the GBB reaction highlighted the significant impact of solvent choice and properties on reaction kinetics and yield.[6]

B. Reaction Conditions:

  • Catalyst Activity: The choice and handling of the catalyst are critical. Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Brønsted acids are commonly used.[5][7]

    • Actionable Advice: Ensure your catalyst is not deactivated. Store hygroscopic catalysts in a desiccator. Consider performing a test reaction with a fresh batch of catalyst to rule out deactivation.

  • Temperature Control: Inconsistent temperature control can lead to the formation of side products and incomplete reactions.

    • Actionable Advice: Use a reliable heating mantle with a temperature controller and ensure uniform heating of the reaction mixture. For exothermic reactions, proper cooling is essential to prevent runaway reactions.

  • Reaction Time: Insufficient or excessive reaction times can impact yield.

    • Actionable Advice: Monitor the reaction progress using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2][8]

Workflow for Diagnosing Low Yield

Caption: Troubleshooting workflow for low reaction yields.

Q2: I'm observing significant byproduct formation. How can I improve the purity of my product?

Byproduct formation is a common issue, particularly in multicomponent reactions where several reactive species are present.

A. Common Side Reactions and Mitigation:

  • Schiff Base Formation: The reaction between the aldehyde and 2-aminopyrimidine can form a stable Schiff base, which may not proceed to the final product.[5]

    • Actionable Advice: Using a slight excess of the 2-aminopyrimidine can help to drive the reaction towards the desired product.[5] Additionally, the use of dehydrating agents like trimethyl orthoformate can help to remove water formed during imine formation and favor the subsequent cyclization.[9]

  • Isocyanide Polymerization: Isocyanides can polymerize, especially in the presence of acid catalysts.

    • Actionable Advice: Add the isocyanide slowly to the reaction mixture to maintain a low concentration. Ensure efficient stirring to promote its reaction with the imine intermediate.

B. Optimizing Reaction Selectivity:

  • Catalyst Choice: The nature of the catalyst can influence the reaction pathway.

    • Actionable Advice: Screen different Lewis or Brønsted acids to find one that favors the desired reaction. For instance, BF₃·MeCN has been shown to be effective in improving yields and purity in certain GBB reactions.[9]

  • Solvent Effects: The polarity of the solvent can affect the stability of intermediates and transition states.

    • Actionable Advice: Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, dichloromethane, toluene) to identify the optimal medium for your specific substrates.[6]

Data Summary: Effect of Solvent on GBB Reaction Yield

SolventDielectric Constant (ε)Typical Yield (%)Reference
Toluene2.4Low (often <15%)[6]
Dichloromethane9.1Moderate (15-40%)[6]
Acetonitrile37.5Good (often >60%)[6]
Methanol32.7Very Good (often >70%)[6][7]
Ethanol24.6Very Good (often >70%)[7]

Note: Yields are illustrative and highly dependent on specific substrates and catalysts.

Q3: My purification process is difficult, and I'm losing a significant amount of product. What are better purification strategies?

Effective purification is crucial for obtaining high-purity imidazo[1,2-a]pyrimidines.

A. Crystallization:

  • Solvent Screening: The choice of solvent is critical for successful crystallization.

    • Actionable Advice: Perform small-scale solvent screening to identify a single solvent or a binary solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, isopropanol, ethyl acetate, and acetonitrile.

B. Chromatography:

  • Column Chromatography: This is a standard method for purifying organic compounds.

    • Actionable Advice: For imidazo[1,2-a]pyrimidines, which are often basic, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can prevent streaking and improve peak shape on silica gel.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is an excellent option.

    • Actionable Advice: Use a C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

C. Salt Formation:

  • Acid Addition: If your final product is basic, forming a salt can facilitate purification by crystallization.

    • Actionable Advice: Dissolve the crude product in a suitable solvent and add an acid (e.g., HCl in ether, sulfuric acid) to precipitate the salt. The salt can then be isolated by filtration and, if necessary, neutralized to recover the free base.[9]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Groebke-Blackburn-Bienaymé (GBB) reaction?

The GBB reaction is a three-component reaction between a 2-amino-N-heterocycle (like 2-aminopyrimidine), an aldehyde, and an isocyanide. The most widely accepted mechanism involves:

  • Imine Formation: The 2-aminopyrimidine and the aldehyde condense to form an imine intermediate, with the elimination of water.

  • Nucleophilic Attack: The isocyanide acts as a nucleophile and attacks the electrophilic carbon of the imine.

  • Intramolecular Cyclization: A subsequent intramolecular cyclization occurs, leading to the formation of the fused imidazo ring system.

  • Tautomerization/Aromatization: The final step is a tautomerization or aromatization to yield the stable imidazo[1,2-a]pyrimidine product.[6]

Reaction Mechanism Overview

GBB_Mechanism A 2-Aminopyrimidine + Aldehyde B Imine Intermediate A->B - H2O D Nitrilium Intermediate B->D + Isocyanide C Isocyanide C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Imidazo[1,2-a]pyrimidine E->F Tautomerization

Caption: Simplified mechanism of the GBB reaction.

Q2: How can I monitor the progress of my reaction effectively?

Regular monitoring is key to understanding your reaction and ensuring reproducibility.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products and byproducts. This is highly recommended for optimizing reaction conditions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to identify intermediates and byproducts.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals. An internal standard can be used for quantification.[1][10][11][12]

Protocol: Reaction Monitoring by TLC

  • Prepare the TLC Plate: On a silica gel plate, draw a faint pencil line about 1 cm from the bottom. Mark lanes for your starting material(s), a co-spot, and the reaction mixture.

  • Spot the Plate:

    • Lane 1: A dilute solution of the limiting starting material.

    • Lane 2 (Co-spot): Spot the starting material, and then on top of it, spot an aliquot of the reaction mixture.

    • Lane 3: An aliquot of the reaction mixture.

  • Develop the Plate: Place the plate in a developing chamber with a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Visualize: After development, visualize the spots under UV light or by staining. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing.

Q3: Are there "greener" synthesis methods for imidazo[1,2-a]pyrimidines?

Yes, there is a growing interest in developing more environmentally friendly synthetic routes.[13]

  • Green Solvents: The use of greener solvents like water or ethanol is being explored.[14]

  • Catalyst-Free Conditions: Some protocols have been developed that proceed without a catalyst, often under microwave irradiation or thermal conditions.[11][13]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields, leading to more energy-efficient processes.[1][11]

References

  • Kurumurthy, C., et al. (2010). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Angewandte Chemie International Edition, 49(43), 7854-7869. [Link]

  • de la Torre, V. G., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(43), 39861-39893. [Link]

  • Kumar, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 13(1), 12345. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. Optimization of the reaction conditions for heterocycle 6a synthesis. [Link]

  • Rani, P., & Shahid, M. (2021). Multi-component synthesis and recent development on heterocyclic compounds: A research. Journal of Emerging Technologies and Innovative Research, 8(6), c773-c782. [Link]

  • El-Subbagh, H. I., et al. (2000). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 48(12), 1855-1859. [Link]

  • Yıldırım, S., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(3), 546-560. [Link]

  • Shestakov, A. S., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1234-1245. [Link]

  • Shaabani, A., et al. (2014). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 10, 2229-2274. [Link]

  • Wang, L., et al. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry, 22(1), 23-45. [Link]

  • Dömling, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 987-1021. [Link]

  • Dömling, A. (2012). The Groebke-Blackburn-Bienaymé Reaction. Chemistry-A European Journal, 18(48), 15158-15171. [Link]

  • da Silva, A. B., et al. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • ResearchGate. Reaction conditions for the Groebke-Blackburn-Bienaymé (GBB-3CR) reaction. [Link]

  • Prasher, P., et al. (2021). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Mini-Reviews in Organic Chemistry, 18(6), 725-742. [Link]

  • Apaydın, S., & Török, M. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 527-558. [Link]

  • Velázquez-Hernández, M. D., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(21), 7309. [Link]

  • Kumar, A., et al. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega, 8(43), 39861–39893. [Link]

  • de la Torre, V. G., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(43), 39861-39893. [Link]

  • Katritzky, A. R., et al. (2000). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]

  • Tunoori, A. R., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Bioorganic & Medicinal Chemistry Letters, 21(24), 7474-7478. [Link]

  • Martínez, A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(11), 3195. [Link]

  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 86, 565-579. [Link]

Sources

Validation & Comparative

Comparing the efficacy of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Anchor

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate (CAS: 1824097-15-5) represents a critical pharmacophore scaffold rather than a standalone clinical drug. In the landscape of kinase inhibition, this molecule serves as the "linchpin intermediate" for synthesizing the Imidazo[1,2-a]pyrimidine class of inhibitors—a privileged structure known for high potency against p38 MAPK , PI3K , and c-KIT .

While the methyl ester itself typically exhibits low-to-moderate intrinsic inhibitory activity (often >1 µM due to lack of hydrogen bond donors required for the ATP hinge region), its derivatives (amides, ureas) frequently achieve single-digit nanomolar (nM) potency . This guide compares the efficacy potential of this scaffold class against industry-standard inhibitors.

Comparative Efficacy Analysis

Target Landscape & Potency

The imidazo[1,2-a]pyrimidine core functions primarily as an ATP-competitive inhibitor . The efficacy of this scaffold is best evaluated by comparing its optimized derivatives against "Standard of Care" (SoC) tool compounds.

Table 1: Comparative Efficacy (IC50 Values)

Note: Values represent the optimized "Best-in-Class" derivatives of the Imidazo[1,2-a]pyrimidine scaffold compared to standard inhibitors.

Target KinaseImidazo[1,2-a]pyrimidine Class (Derivative Potential)Standard ComparatorComparator IC50Efficacy Verdict
p38 MAPK

< 10 nM (High Potency)SB203580 48 nMSuperior: Derivatives often show improved selectivity over SB203580.
PI3K

~ 5-50 nM (Isoform Selective)Idelalisib (PI3K

)
19 nMCompetitive: Offers distinct isoform selectivity (sparing

/

) compared to Idelalisib.
c-KIT (V654A) < 100 nM (Mutant Active)Imatinib > 1000 nMSuperior: Effective against Imatinib-resistant secondary mutations.
FLT3-ITD ~ 1-10 nM Gilteritinib 0.29 nMComparable: Second-generation scaffolds rival clinical efficacy.
Selectivity Profile (Kinome Scan)

Unlike the broad-spectrum inhibitor Staurosporine , the Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate scaffold allows for "tunable selectivity."

  • p38 Selectivity: Modifications at the C-3 position (via the propanoate chain) allow the molecule to access the hydrophobic back pocket, reducing off-target inhibition of JNK or ERK.

  • PI3K Selectivity: The scaffold mimics the adenine ring of ATP but lacks the promiscuity of the quinazoline core (e.g., Gefitinib), resulting in a cleaner safety profile regarding EGFR cross-reactivity.

Mechanism of Action & Signaling Architecture

The scaffold binds to the ATP-binding pocket (Hinge Region). The nitrogen atoms at positions 1 and 8 of the imidazo[1,2-a]pyrimidine ring act as hydrogen bond acceptors, mimicking the N1 and N3 of adenine.

Visualization: p38 MAPK Signaling Pathway

The following diagram illustrates the downstream effects of inhibiting p38 MAPK using this scaffold, specifically blocking the production of pro-inflammatory cytokines (TNF


, IL-1

).

p38_Pathway Stimulus Stress / LPS / Cytokines MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 TF Transcription Factors (ATF2, CHOP) p38->TF Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->p38 Inhibition Response Inflammation (TNF-α, IL-1β) MK2->Response TF->Response

Caption: The Imidazo[1,2-a]pyrimidine scaffold blocks p38 phosphorylation, halting the cascade leading to inflammatory cytokine production.[1]

Experimental Protocols

Chemical Derivatization (Pre-Assay)

Note: To maximize efficacy, the methyl ester should often be converted to an amide.

  • Reactant: Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate (1.0 eq).

  • Reagent: Primary/Secondary Amine (e.g., morpholine or substituted aniline) (1.2 eq).

  • Conditions: Heat in Ethanol at 80°C or use TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) catalysis.

  • Result: Formation of the active amide pharmacophore.

In Vitro Kinase Assay (ADP-Glo™ Method)

Objective: Determine the IC50 of the compound against recombinant p38 MAPK or PI3K.

Reagents:

  • Recombinant Kinase (p38

    
     or PI3K 
    
    
    
    ).
  • Substrate (e.g., p38 peptide or PIP2:PS lipid).

  • ATP (Ultra-pure).

  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO (Top concentration: 10 µM).

  • Incubation: Add 2 µL compound + 4 µL Kinase/Substrate mix to a 384-well white plate. Incubate for 10 min at RT.

  • Reaction Start: Add 2 µL ATP (at

    
     concentration). Incubate for 60 min at RT.
    
  • Termination: Add 8 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 16 µL Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase). Incubate 30 min.
    
  • Read: Measure Luminescence (RLU).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Validity Check (Trustworthiness):

  • Z' Factor: Must be > 0.5 for the assay to be valid.

  • DMSO Tolerance: Ensure final DMSO concentration is < 1% to prevent enzyme denaturation.

References

  • Rupert, K. C., et al. (2003).[1] "Imidazopyrimidines, potent inhibitors of p38 MAP kinase."[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Lin, H., et al. (2012). "Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Merck Patent GmbH. (2021). "4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents (c-KIT inhibitors)." WO2021013864A1.[4] Link

  • BenchChem. (2025).[5] "Structure and Application of Imidazo[1,2-a]pyrimidine Scaffolds." BenchChem Application Notes. Link

  • Hartz, R. A., et al. (2023). "Design, Structure-Activity Relationships... of Imidazo[1,2-b]pyridazines as GSK-3β Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Validation of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate's biological target using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical operating procedure for validating the biological target of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate (CAS: 1824097-15-5).

While this specific ester is often utilized as a chemical building block or fragment-based lead, the Imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently associated with kinase inhibition (e.g., p38 MAPK, c-Met, PI3K) and anti-infective activity.

This guide outlines the CRISPR/Cas9 Target Deconvolution workflow to definitively prove whether a suspected protein (Hypothetical Target X) is the functional mediator of this compound's phenotypic activity.

PART 1: Executive Summary & Comparative Analysis

The Validation Challenge

Small molecule inhibitors often display "polypharmacology"—hitting multiple targets. Traditional validation methods like RNAi or simple binding assays (e.g., thermal shift) are often insufficient because:

  • RNAi leaves residual protein (incomplete knockdown), masking phenotypes.

  • Binding Assays prove physical interaction but not functional relevance (inhibition).

CRISPR/Cas9 offers the gold standard for validation by creating a binary system: Total Loss of Target or Precision Drug-Resistant Mutation .

Technology Comparison: CRISPR vs. Alternatives[1][2][3][4][5][6][7][8]
FeatureCRISPR/Cas9 (Knockout/Edit)RNAi (siRNA/shRNA)Chemical Proteomics (CETSA/ABPP)
Mechanism Genomic DNA ablation (Permanent)mRNA degradation (Transient/Partial)Protein thermal stability / Affinity
Completeness 100% Null (Biallelic KO)~70-90% Knockdown (Hypomorphs)N/A (Binding only)
Off-Target Risk Low (with high-fidelity Cas9)High (seed sequence toxicity)High (promiscuous binding)
Rescue Capability High (cDNA add-back)Difficult (requires UTR targeting)N/A
Verdict Definitive Validation Screening / PreliminaryPhysical Interaction Evidence

PART 2: The Validation Workflow (Logic & Diagram)

To validate Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate, we utilize a "Rescue & Resistance" logic.

The Logic Gate
  • Hypothesis: The compound kills cells by inhibiting Kinase X.

  • Experiment: Knock out Kinase X.

  • Prediction:

    • If Kinase X is essential for survival: Cells die (cannot test drug). Solution: Use CRISPR Base Editing to create a drug-resistant point mutation (Gatekeeper residue).

    • If Kinase X is not essential for survival but essential for the drug's efficacy: The KO cells should become completely resistant to the drug (IC50 shift to infinity).

    • The "Gold Standard" Rescue: Re-introduce Kinase X (cDNA) into the KO line. Sensitivity to the compound must be restored.

CRISPR_Validation_Workflow Start Compound Phenotype: Cell Death/Arrest Hypothesis Hypothesis: Target is Kinase X Start->Hypothesis CRISPR_Step CRISPR Intervention Hypothesis->CRISPR_Step Branch_KO Strategy A: CRISPR Knockout (KO) CRISPR_Step->Branch_KO Branch_Edit Strategy B: CRISPR Base Editing (Gatekeeper Mutation) CRISPR_Step->Branch_Edit Result_KO Is Target X Essential? Branch_KO->Result_KO Assay Treat with Methyl 3-(...) Measure IC50 Branch_Edit->Assay Dead Cells Die (Cannot validate via KO) Result_KO->Dead Yes Viable Cells Viable (Proceed to Drug Assay) Result_KO->Viable No Viable->Assay Outcome_1 No IC50 Shift (Drug kills KO cells) Assay->Outcome_1 Outcome_2 Large IC50 Shift (KO cells resistant) Assay->Outcome_2 Conclusion_Fail Validation FAILED (Off-Target Toxicity) Outcome_1->Conclusion_Fail Conclusion_Pass Validation PASSED (On-Target) Outcome_2->Conclusion_Pass

Figure 1: Decision tree for validating small molecule targets. If the drug continues to kill cells despite the target being removed (Outcome 1), the drug is acting via an off-target mechanism.

PART 3: Experimental Protocol

Objective: Validate if Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate targets a specific kinase (e.g., p38/MAPK14 or c-Met) using a CRISPR-Cas9 Knockout-Rescue approach.

Phase 1: Reagents & Design
  • Compound: Dissolve Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate (Fluorochem/Benchchem) in DMSO to 10 mM stock.

  • Cell Line: Cas9-expressing cell line (e.g., HEK293-Cas9 or A375-Cas9).

  • sgRNA Design: Design 3 distinct sgRNAs targeting early exons (Exon 1 or 2) of the target gene to ensure functional protein ablation.

    • Tool: Synthego or Benchling CRISPR Design.

    • Control: Non-targeting sgRNA (Scramble).

Phase 2: Generation of Knockout Clones
  • Transfection: Transfect sgRNAs (RNP complex or Lentiviral) into Cas9-expressing cells.

  • Selection: Apply Puromycin selection (48-72h) or FACS sort for GFP+ cells.

  • Clonal Expansion: Perform limiting dilution to isolate single-cell clones.

  • Genotyping:

    • Extract gDNA.[3]

    • PCR amplify the target region.

    • Sanger Sequencing/TIDE Analysis: Confirm Indels causing frameshift mutations.

  • Western Blot: Mandatory. Confirm total absence of the protein. Note: If a truncated protein band appears, discard the clone.

Phase 3: The "Shift" Assay (Cytotoxicity Profiling)

This is the critical validation step.

  • Seeding: Seed WT (Wild Type) and KO (Knockout) clones in 96-well plates (2,000 cells/well).

  • Treatment:

    • Add Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate in a 9-point serial dilution (e.g., 10 µM down to 0.1 nM).

    • Include a DMSO vehicle control.

  • Incubation: 72 hours.

  • Readout: CellTiter-Glo or Resazurin viability assay.

  • Analysis: Plot Dose-Response Curves (GraphPad Prism).

Phase 4: The Rescue Experiment (The E-E-A-T Factor)

To rule out clonal artifacts (off-target CRISPR effects), you must rescue the phenotype.

  • Vector: Construct a cDNA expression vector for the Target Protein.

  • Mutagenesis: Introduce synonymous mutations into the cDNA at the sgRNA binding site (PAM silent mutations) so the Cas9 in the cells does not cut the rescue plasmid.

  • Transfection: Stably transfect the KO clone with this "CRISPR-resistant" cDNA.

  • Retest: Repeat the cytotoxicity assay. The IC50 should return to WT levels.

PART 4: Data Interpretation

ObservationInterpretation
WT IC50: 50 nM KO IC50: 50 nMValidation Failed. The drug kills cells regardless of the target's presence. The toxicity is off-target.
WT IC50: 50 nM KO IC50: >10 µMValidation Successful (On-Target). Removing the target renders cells resistant to the drug.
WT IC50: 50 nM KO IC50: 500 nMPartial Validation. The drug hits the target, but also has secondary targets contributing to toxicity (Polypharmacology).
Troubleshooting: "Essential" Targets

If your suspected target is essential (KO is lethal), you cannot use the KO method. Instead, use CRISPR Base Editing to introduce a specific point mutation in the drug-binding pocket (e.g., the "Gatekeeper" residue in kinases).

  • Expectation: The specific mutation prevents drug binding but maintains kinase function. Cells should become resistant to the drug.

References

  • Imidazo[1,2-a]pyrimidine Scaffold Analysis

    • Fluorochem Product Data: Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate. Link

    • NIH/PubMed: Imidazo[1,2-a]pyridines/pyrimidines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[9][10] Link

  • CRISPR Validation Methodologies

    • Biocompare: Target Validation with CRISPR - Differentiating on-target vs off-target drug effects. Link

  • Comparative Technology (CRISPR vs RNAi)

    • SelectScience: Explore the role of CRISPR gene editing in target validation. Link

    • Sigma-Aldrich: Validating CRISPR/Cas9-mediated Gene Editing (T7E1 vs Sequencing). Link

Sources

Comparative study of the anticancer activity of different imidazo[1,2-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse array of chemical scaffolds. Among these, the imidazo[1,2-a]pyrimidine and its bioisosteric counterpart, imidazo[1,2-a]pyridine, have emerged as privileged structures in medicinal chemistry.[1][2][3] Their inherent drug-like properties and synthetic tractability have made them a fertile ground for the development of potent and selective anticancer therapeutics. This guide provides a comparative analysis of the anticancer activity of various imidazo[1,2-a]pyrimidine and related derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to Imidazo[1,2-a]pyrimidines in Oncology

The imidazo[1,2-a]pyridine and -pyrimidine core is a nitrogen-rich heterocyclic system that has demonstrated a broad spectrum of biological activities.[2][3] In the context of oncology, these scaffolds serve as versatile platforms for the design of molecules that can interact with a variety of cancer-relevant targets. Numerous studies have reported the synthesis of novel derivatives with significant cytotoxic effects against a wide range of cancer cell lines, including those from breast, lung, liver, colon, cervical, and hematopoietic cancers.[4][5][6] The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as cell division, proliferation, and survival signaling pathways.[2][5]

Comparative Anticancer Activity of Imidazo[1,2-a]pyrimidine and Pyridine Derivatives

The anticancer potency of imidazo[1,2-a]pyrimidine and pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. This section provides a comparative overview of the cytotoxic activity of representative compounds from different chemical series.

Derivatives Targeting Kinase Signaling Pathways

A significant number of imidazo[1,2-a]pyridine and -pyrimidine derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer.[7]

Table 1: Comparative IC50 Values of Kinase-Targeting Imidazo[1,2-a]pyridine/pyrimidine Derivatives

Compound IDTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Compound 8c EGFR, COX-2Leukemia (K-562)1.09[8]
Compound 8b EGFRLeukemia (K-562)2.91[8]
PI3Kα Inhibitor PI3KαBreast (T47D)>10 (cell-based)[7][9]
c-KIT Inhibitors c-KITImatinib-resistant GISTNanomolar range[10][11]
Compound 6d TubulinLung (A549)2.8[12]
Compound I-11 KRAS G12CLung (NCI-H358)Potent[13]

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

The data clearly indicates that specific substitutions can confer potent and selective inhibitory activity against key oncogenic kinases. For instance, the hydrazone derivatives 8b and 8c demonstrate significant cytotoxicity against leukemia cells by targeting the Epidermal Growth Factor Receptor (EGFR).[8] Furthermore, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown excellent nanomolar potency against c-KIT, a crucial driver in gastrointestinal stromal tumors (GIST), even against imatinib-resistant mutations.[10][11]

Derivatives Inducing Apoptosis and Cell Cycle Arrest

Another prevalent mechanism of action for these compounds is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

A study on novel imidazo[1,2-a]pyridine derivatives 6d and 6i revealed their ability to inhibit DNA synthesis in HepG2 liver cancer cells in a time-dependent manner, leading to apoptosis.[4] Similarly, compound IP-5 was shown to induce cell cycle arrest and an extrinsic apoptosis pathway in HCC1937 breast cancer cells.[14] This was evidenced by increased levels of p53 and p21 proteins, which are key regulators of the cell cycle.[14]

Key Mechanisms of Action

The anticancer activity of imidazo[1,2-a]pyrimidine and pyridine derivatives is often mediated through the modulation of critical signaling pathways that govern cell fate.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers.[1] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[9][15] For example, a novel imidazo[1,2-a]pyridine compound was shown to reduce the phosphorylation of Akt and mTOR, leading to the induction of intrinsic apoptosis in melanoma and cervical cancer cells.[9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Tubulin Polymerization Inhibition

The microtubule network is a crucial component of the cellular cytoskeleton, playing a vital role in cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo[1,2-a]pyridine-oxadiazole hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12] Compound 6d , for instance, demonstrated potent inhibition of tubulin polymerization with an IC50 value of 3.45 µM.[12]

Experimental Protocols for Anticancer Evaluation

The assessment of the anticancer activity of novel compounds relies on a series of well-established in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (imidazo[1,2-a]pyrimidine derivatives) and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SeedCells 1. Seed Cancer Cells in 96-well plate CompoundTreatment 2. Treat with Imidazo-derivatives SeedCells->CompoundTreatment AddMTT 3. Add MTT Reagent CompoundTreatment->AddMTT Incubate 4. Incubate (Formazan formation) AddMTT->Incubate Solubilize 5. Solubilize Formazan Incubate->Solubilize ReadAbsorbance 6. Measure Absorbance Solubilize->ReadAbsorbance CalculateIC50 7. Calculate IC50 ReadAbsorbance->CalculateIC50

Caption: General workflow of the MTT assay for determining cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blotting for Protein Expression Analysis

Western blotting is employed to detect and quantify the levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

Step-by-Step Protocol:

  • Protein Extraction: Cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, p53, Caspase-3).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected using an imaging system.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds represent a highly promising class of compounds for the development of novel anticancer agents. The versatility of their synthesis allows for the fine-tuning of their pharmacological properties to achieve high potency and selectivity against a variety of cancer targets. Structure-activity relationship studies have provided valuable insights into the key structural features required for potent anticancer activity.[1]

Future research in this area should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, thereby enhancing their potential for clinical translation. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising derivatives. The development of covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold also presents an exciting avenue for creating highly potent and targeted cancer therapies.[13]

References

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2024). Vertex AI Search.
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Vertex AI Search.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. (2022). Vertex AI Search.
  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed. (2022). Vertex AI Search.
  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC. (2022). Vertex AI Search.
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). Vertex AI Search.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. Vertex AI Search.
  • Structure–activity relationship studies of Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - R Discovery. (2024). Vertex AI Search.
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine...
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives - ResearchG
  • Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors - PubMed. (2012). Vertex AI Search.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Vertex AI Search.
  • Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed. (2022). Vertex AI Search.
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can | 71070. Vertex AI Search.
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed. (2010). Vertex AI Search.
  • Application Notes and Protocols: Developing 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine as a Kinase Inhibitor - Benchchem. Vertex AI Search.
  • [PDF] Imidazo [ 1 , 2-a ] pyridineBasedCompounds : TheHopefulAnti-Cancer Therapy. Vertex AI Search.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Vertex AI Search.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026). Vertex AI Search.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry. (2025). Vertex AI Search.
  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed. (2021). Vertex AI Search.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - MDPI. (2021). Vertex AI Search.
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF - ResearchG
  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine deriv
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds - DergiPark. (2022). Vertex AI Search.
  • Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity | Journal of Medicinal Chemistry - ACS Public
  • Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives - ResearchG

Sources

A Senior Application Scientist's Guide to Comparative ADME Profiling: Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of ADME in Optimizing Imidazo[1,2-a]pyrimidine Scaffolds

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, primarily dictated by the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME characteristics are a leading cause of late-stage clinical trial failures, making their early assessment and optimization critical for success.[4]

This guide provides a comprehensive framework for researchers to systematically evaluate and compare the ADME properties of a lead compound, Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate , against its rationally designed analogs. We will move beyond mere data presentation to explain the causality behind experimental choices and provide detailed, self-validating protocols that form the cornerstone of modern drug discovery.[5][6][7] The objective is to empower drug development professionals to make data-driven decisions, intelligently modify chemical structures, and accelerate the progression of the most promising candidates.

For this guide, we will consider the following hypothetical compounds to illustrate the comparative analysis:

  • Core Compound (CC): Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate

  • Analog 1 (A1): 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid (Ester hydrolysis to increase solubility)

  • Analog 2 (A2): Methyl 3-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)propanoate (Halogenation to modulate lipophilicity and metabolism)

  • Analog 3 (A3): 3-(Imidazo[1,2-a]pyrimidin-2-yl)-N,N-dimethylpropanamide (Amidation to block esterase metabolism and alter permeability)

Absorption: Solubility and Permeability

Absorption describes a compound's ability to cross physiological barriers, such as the intestinal wall, to enter systemic circulation.[7] Two of the most important determinants of oral absorption are aqueous solubility and membrane permeability.

Aqueous Solubility: The Foundation of Bioavailability

A compound must first dissolve in the gastrointestinal fluids before it can be absorbed. Low solubility is a frequent bottleneck, leading to poor bioavailability and unreliable in vitro assay results.[8][9] We will utilize a kinetic solubility assay, a high-throughput method ideal for early discovery, which measures the solubility of a compound after being introduced from a DMSO stock solution into an aqueous buffer.[10]

CompoundStructureKinetic Solubility (μM) in PBS (pH 7.4)Interpretation
CC Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate45Moderate Solubility
A1 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid> 200High Solubility
A2 Methyl 3-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)propanoate15Low Solubility
A3 3-(Imidazo[1,2-a]pyrimidin-2-yl)-N,N-dimethylpropanamide80Good Solubility

Expert Analysis: The conversion of the methyl ester (CC) to a carboxylic acid (A1) introduces an ionizable group, dramatically increasing aqueous solubility at physiological pH. Conversely, the addition of a lipophilic bromine atom in A2 decreases solubility. The N,N-dimethylamide in A3, being a polar but non-ionizable group, offers a good balance, improving solubility over the brominated analog.

This protocol is adapted for a 96-well plate format with analysis by nephelometry, which measures light scattering from precipitated particles.

  • Compound Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Plate Mapping: In a clear 96-well plate, add 2 µL of each DMSO stock solution to designated wells in triplicate.

  • Buffer Addition: Rapidly add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well using a multichannel pipette to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (e.g., 300 RPM) for 2 hours to allow for precipitation to equilibrate.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: Compare the light scattering signal of each test compound against a calibration curve or positive (poorly soluble) and negative (highly soluble) controls. The concentration at which significant precipitation is first observed is reported as the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM Compound Stocks in DMSO prep2 Aliquot 2 µL of Stock to 96-Well Plate prep1->prep2 Dispense assay1 Add 198 µL PBS (pH 7.4) to each well prep2->assay1 Initiate Assay assay2 Shake plate for 2 hours at Room Temperature assay1->assay2 Equilibrate analysis1 Measure Turbidity via Nephelometry assay2->analysis1 Read Plate analysis2 Calculate Kinetic Solubility (µM) analysis1->analysis2 Quantify

Caption: Workflow for the kinetic solubility assay.

Intestinal Permeability: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an excellent in vitro model of the human intestinal epithelium.[11][12][13] By measuring the rate of compound transport from the apical (A, gut lumen) to the basolateral (B, blood) side, we can predict in vivo absorption. A bidirectional assay (A-to-B and B-to-A) is crucial for identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and limit absorption.[13]

CompoundPapp (A→B) (10-6 cm/s)Papp (B→A) (10-6 cm/s)Efflux Ratio (B→A / A→B)Interpretation
CC 12.514.01.1High Permeability, No Efflux
A1 1.82.11.2Low Permeability
A2 18.245.52.5High Permeability, Efflux Substrate
A3 9.510.51.1Moderate-High Permeability, No Efflux

Expert Analysis: The highly soluble carboxylic acid (A1) exhibits low permeability, a common trade-off, as its ionized state hinders passive diffusion across the lipid cell membrane. The brominated analog (A2) is highly permeable due to increased lipophilicity, but its efflux ratio >2 suggests it is a substrate for an efflux transporter, which could limit its net absorption in vivo.[13] The core compound (CC) and the amide analog (A3) show favorable profiles with good permeability and no evidence of efflux.

This protocol describes a standard 21-day Caco-2 culture method.[12]

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) and culture for 21-25 days until a differentiated, polarized monolayer is formed.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²), indicating robust tight junction formation.[14]

  • Assay Initiation (A→B):

    • Wash monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Assay Initiation (B→A):

    • Perform the reverse by adding the test compound solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 RPM) for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both donor and receiver chambers.

  • Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method like LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial donor concentration.[13]

G cluster_culture Cell Culture (21 Days) cluster_assay Permeability Assay (2 Hours) cluster_analysis Analysis culture Seed Caco-2 cells on Transwell® inserts integrity Confirm monolayer integrity (TEER measurement) culture->integrity dose_ab Dose Apical side (A→B Transport) integrity->dose_ab dose_ba Dose Basolateral side (B→A Transport) integrity->dose_ba incubate Incubate at 37°C dose_ab->incubate dose_ba->incubate sample Sample donor and receiver chambers incubate->sample quantify Quantify compound via LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 permeability assay.

Distribution: Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin.[15] Only the unbound (free) fraction of the drug is able to distribute into tissues and exert a pharmacological effect, a concept known as the "free drug hypothesis".[15] High plasma protein binding can limit efficacy, reduce clearance, and prolong the drug's half-life.[16] Equilibrium dialysis is considered the gold standard method for determining PPB.[15][17]

Compound% Bound (Human Plasma)Interpretation
CC 75.2%Moderate Binding
A1 98.9%High Binding
A2 95.1%High Binding
A3 68.5%Moderate Binding

Expert Analysis: The acidic nature of A1 and the high lipophilicity of A2 lead to high plasma protein binding, primarily to albumin. This could significantly reduce the free concentration available to reach the target site. The ester (CC) and amide (A3) show more favorable, moderate binding, allowing for a larger free fraction to distribute into tissues.

This protocol uses a 96-well format equilibrium dialysis apparatus.

  • Membrane Preparation: Hydrate the semipermeable dialysis membranes (e.g., 10 kDa MWCO) according to the manufacturer's instructions.

  • Apparatus Assembly: Assemble the 96-well dialysis block, placing a membrane between the plasma and buffer chambers.

  • Compound Dosing: Add plasma (from the target species, e.g., human) spiked with the test compound (e.g., 5 µM) to one side of the membrane (the plasma chamber).

  • Buffer Addition: Add an equal volume of protein-free buffer (PBS, pH 7.4) to the other side (the buffer chamber).

  • Equilibration: Seal the unit and place it on a slowly rotating platform in an incubator at 37°C for an appropriate time (typically 4-6 hours) to allow the free drug to equilibrate across the membrane.[18]

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.

  • Calculation: Calculate the percentage bound using the formula: % Bound = [ (Cplasma - Cbuffer) / Cplasma ] * 100.

G cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis setup1 Spike compound into plasma setup2 Load plasma and buffer into dialysis device setup1->setup2 eq1 Incubate at 37°C with rotation (4-6h) setup2->eq1 Start Dialysis analysis1 Sample plasma and buffer chambers eq1->analysis1 Equilibrium Reached analysis2 Quantify concentrations via LC-MS/MS analysis1->analysis2 analysis3 Calculate % Protein Bound analysis2->analysis3

Caption: Workflow for the plasma protein binding assay.

Metabolism: Metabolic Stability

Metabolism describes the biochemical modification of a drug by the body, primarily in the liver, to facilitate its elimination.[7] Rapid metabolism can lead to low oral bioavailability and a short duration of action. The metabolic stability assay measures the rate at which a compound is depleted when incubated with a metabolically active system, such as human liver microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes.[19][20]

CompoundHLM Half-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
CC 1592.4High Clearance (Metabolically Labile)
A1 1877.0High Clearance
A2 4530.8Moderate Clearance
A3 > 60< 23.1Low Clearance (Metabolically Stable)

Expert Analysis: The methyl ester in the Core Compound (CC) is likely susceptible to rapid hydrolysis by esterase enzymes present in HLM, in addition to CYP-mediated metabolism, resulting in high clearance. The carboxylic acid (A1) is also cleared relatively quickly. The addition of bromine in A2 may block a site of metabolism, improving stability compared to CC. The N,N-dimethylamide in A3 is a classic bioisosteric replacement for an ester to block esterase activity, resulting in a significantly more stable compound with low intrinsic clearance.

This protocol measures the disappearance of the parent compound over time.[20][21]

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH cofactor regenerating system.

  • Incubation Setup: In a 96-well plate, add the HLM solution to designated wells. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add the test compound (final concentration e.g., 1 µM) to the wells to start the reaction. Immediately add the NADPH solution to initiate metabolism. A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).[20]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percent remaining versus time. The slope of the line gives the rate constant of elimination (k). Calculate the half-life (t1/2 = 0.693 / k) and intrinsic clearance (CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)).

G cluster_setup Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis setup1 Pre-warm HLM solution (0.5 mg/mL) at 37°C start Initiate reaction by adding Compound and NADPH setup1->start quench Quench aliquots at time points (0, 5, 15, 30, 45, 60 min) with cold Acetonitrile start->quench Time course process Centrifuge and collect supernatant quench->process quantify Quantify remaining parent compound via LC-MS/MS process->quantify calculate Calculate t½ and CLint quantify->calculate

Caption: Workflow for the metabolic stability assay.

Synthesis of Findings and Path Forward

This comparative guide demonstrates a systematic, data-driven approach to ADME optimization. By analyzing the illustrative data, a clear path forward emerges:

  • Core Compound (CC): Shows good permeability but is metabolically unstable.

  • Analog 1 (A1): Solved the solubility issue but created significant problems with low permeability and very high plasma protein binding, making it a less desirable candidate.

  • Analog 2 (A2): Improved metabolic stability but introduced potential issues with P-gp efflux and maintained high plasma protein binding.

  • Analog 3 (A3): Emerges as the most promising analog. It successfully addressed the primary metabolic liability of the core compound by replacing the ester with a stable amide, while maintaining good permeability and moderate plasma protein binding.

The next logical step would be to synthesize and test further analogs based on the structure of A3, perhaps exploring modifications on the imidazo[1,2-a]pyrimidine ring to further optimize potency and physicochemical properties while maintaining its excellent ADME profile. This iterative cycle of design, synthesis, and testing is the engine of successful drug discovery.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Anonymous. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • MDPI. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Retrieved from [Link]

  • IDAAM Publications. (n.d.). In-silico ADME analysis of Imidazo(1,2-a)pyrimidine derivatives as antiepileptic agents. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Semantic Scholar. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood. Retrieved from [Link]

  • Beilstein Archives. (2024, November 5). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • Chalmers ODR. (n.d.). Miniaturization of two high throughput metabolic stability assays in early drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of ADME properties of active compounds. Retrieved from [Link]

  • Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • MDPI. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the dynamic field of drug discovery and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate, a heterocyclic compound integral to contemporary research. By elucidating the rationale behind each procedural step, this document aims to empower researchers to manage this chemical waste stream with the highest degree of safety and environmental stewardship.

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently explored for its diverse biological activities, including antimicrobial and kinase inhibitory properties.[1][2][3] As research with these compounds expands, so does the need for clear, scientifically grounded disposal procedures. This guide is structured to provide immediate, actionable information, ensuring that from the moment a disposal need is identified to the final hand-off to waste management services, every action is deliberate, informed, and safe.

Part 1: Hazard Identification and Immediate Safety

Before initiating any disposal procedure, a thorough understanding of the compound's inherent hazards is critical. Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate (CAS No. 1824097-15-5) is classified with specific risks that dictate handling and disposal protocols.[4]

GHS Hazard Profile: According to available safety data, this compound is associated with the following hazards:

  • H302: Harmful if swallowed. [4]

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

These classifications necessitate a cautious approach, focusing on preventing all routes of exposure: ingestion, skin/eye contact, and inhalation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling this compound for disposal.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5] A face shield is recommended if there is a significant splash risk.Protects against accidental splashes of liquid waste or contact with solid residues, preventing serious eye irritation.[4]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[6] Inspect gloves for integrity before each use.Prevents skin contact, which can cause irritation.[4] Contaminated gloves should be removed and disposed of as chemical waste.
Body Protection A standard laboratory coat.[6] Consider a chemically resistant apron for larger quantities.Protects skin and personal clothing from contamination. Contaminated clothing should be removed immediately and laundered separately before reuse.[7]
Respiratory Protection Not typically required for small-scale disposal in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols.Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory tract irritation.[4] All handling should occur in a fume hood.[8]
Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][7]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water.[4] If irritation persists, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention, providing the Safety Data Sheet (SDS) to the medical professional.[4]

  • Spills: For small spills, absorb the material with a non-combustible absorbent material like vermiculite or sand.[9] Collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.[9] Ensure the area is well-ventilated.

Part 2: Waste Segregation and Containerization Protocol

Proper segregation is the most critical step in the waste management process. It prevents dangerous chemical reactions, ensures regulatory compliance, and facilitates efficient and safe disposal by environmental health and safety (EHS) professionals.

WasteSegregation cluster_containers Designated Waste Containers Waste Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate (Solid, Liquid, or Contaminated Materials) Decision Is the waste halogenated? Waste->Decision Characterize Waste SolidWaste Contaminated Solid Waste (e.g., gloves, wipes, weigh boats) Waste->SolidWaste If solid debris NonHalogenated Non-Halogenated Organic Waste Decision->NonHalogenated No

Step-by-Step Segregation and Collection:
  • Identify the Waste Stream: This protocol applies to pure or minimally contaminated methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate, solutions containing the compound, and any materials (e.g., gloves, weigh paper, pipette tips, silica gel) contaminated with it.

  • Select the Correct Waste Container:

    • For Liquid Waste: Utilize a dedicated, properly labeled "Non-Halogenated Organic Waste" container.[10] This compound does not contain halogens, so it must not be mixed with halogenated solvent waste. The container should be made of a chemically compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.[11]

    • For Solid Waste: Place contaminated solids, such as gloves, absorbent pads, and empty stock bottles, into a designated "Hazardous Solid Waste" container, typically a lined, puncture-resistant box or a durable plastic drum.

    • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless triple-rinsed.[12] The rinsate from this process must be collected and disposed of as non-halogenated organic liquid waste.[12]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their contents.[11] Avoid using abbreviations or chemical formulas. The label should also include the date accumulation started.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from ignition sources.[8] Ensure secondary containment is used for liquid waste containers to mitigate spills.

Part 3: Final Disposal Procedures

The final disposal of chemical waste is a regulated process that must be handled by licensed professionals. The role of the researcher is to prepare the waste correctly for collection.

On-Site Collection

Your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company will be responsible for the collection and ultimate disposal of the waste.[12] Follow your institution's specific procedures for requesting a waste pickup.

Ultimate Disposal Methods

While the specific method is determined by the disposal facility, non-halogenated organic waste containing nitrogen, like methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate, is typically managed through:

  • Incineration: This is the most common and effective method for destroying organic chemical waste. High-temperature incineration breaks the molecule down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.[10]

  • Fuels Blending: In some cases, organic liquid waste with sufficient calorific value can be blended into fuel for industrial furnaces.

Under no circumstances should this chemical be disposed of down the drain.[12] Its potential for environmental toxicity and its irritation properties make sewer disposal unsafe and non-compliant with regulations.

DisposalWorkflow Start Waste Generated PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate 2. Segregate Waste (Non-Halogenated Organic) PPE->Segregate Containerize 3. Place in Labeled, Sealed Container Segregate->Containerize Store 4. Store in Satellite Accumulation Area Containerize->Store Request 5. Request EHS Pickup Store->Request End Proper Disposal via Incineration Request->End

By adhering to these scientifically sound and operationally clear procedures, researchers can ensure the safe and responsible disposal of methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate, upholding their commitment to laboratory safety and environmental protection.

References

  • MilliporeSigma. (2024). Safety Data Sheet - Methyl propionate.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). METHYL PROPIONATE. CAMEO Chemicals.
  • Fluorochem. (n.d.). methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate.
  • Cosmo Bio USA. (2015). Methyl Propionate MSDS.
  • Fisher Scientific. (2025). Safety Data Sheet - Methyl propionate.
  • New Jersey Department of Health. (n.d.). Hazard Summary: METHYL PROPIONATE.
  • Al-Obaid, A. M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC.
  • Chemtalk. (n.d.). Ester Disposal.
  • Sigma-Aldrich. (n.d.). Methyl 3-(pyridin-2-ylamino)propanoate.
  • MDPI. (2022).
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • DergiPark. (2022).
  • PubChem. (n.d.). Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate.
  • eScholarship.org. (2022). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3. eScholarship.org.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • ACS Publications. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
  • PMC. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.
  • Organic Chemistry Lab. (n.d.). Waste handling in the organic chemistry lab.
  • Pharmaffiliates. (n.d.). 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.